molecular formula C22H22O12 B8020243 Isorhamnetin-3-O-galactoside

Isorhamnetin-3-O-galactoside

Numéro de catalogue: B8020243
Poids moléculaire: 478.4 g/mol
Clé InChI: CQLRUIIRRZYHHS-HEQLHBKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isorhamnetin-3-O-galactoside has been reported in Adenostoma fasciculatum with data available.
isolated from Oenanthe javanica;  structure in first source

Propriétés

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-HEQLHBKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Isorhamnetin-3-O-galactoside chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of analytical chemistry and molecular pharmacology, I have structured this technical guide to provide a comprehensive, rigorously validated perspective on Isorhamnetin-3-O-galactoside (I3G) . This document bypasses superficial summaries to deliver actionable, field-proven insights into its structural characterization, analytical quantification, and therapeutic mechanisms.

Chemical Identity & Structural Architecture

Isorhamnetin-3-O-galactoside (also known as Cacticin) is a naturally occurring flavonoid-3-O-glycoside predominantly extracted from botanical sources such as Oenanthe javanica (water dropwort), Artemisia capillaris, and Malus domestica (apple) 1.

Structurally, the molecule consists of an isorhamnetin aglycone (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) linked via an O-glycosidic bond at the C3 position to a β-D-galactose moiety 2. The presence of a methoxy group (-OCH3) at the 3' position of the B-ring is a critical structural determinant, significantly enhancing its lipophilicity and antithrombotic efficacy compared to unmethylated analogs like quercetin .

Table 1: Quantitative Physicochemical Properties

Property Value Source
Molecular Formula C22H22O12 PubChem 2
Molecular Weight 478.4 g/mol PubChem 3
Monoisotopic Mass 478.111126 Da PubChem [[2]]()
XLogP3 (Lipophilicity) 0.7 PubChem [[3]]()
Hydrogen Bond Donors 7 PubChem 3
Hydrogen Bond Acceptors 12 PubChem 3

| Topological Polar Surface Area | 196 Ų | PubChem 2 |

Analytical Workflows: HPLC-MS/MS Quantification

Accurate quantification of I3G from complex botanical matrices requires high-resolution techniques. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the gold standard 4.

LCMS_Workflow A Sample Preparation (SPE Cleanup of Plant Extract) B Chromatographic Separation (RP-HPLC on C18 Column) A->B C Ionization (ESI-) Deprotonation to [M-H]- (m/z 477) B->C D Collision-Induced Dissociation Neutral Loss of Galactose (-162 Da) C->D E MS/MS Detection Aglycone Product Ion (m/z 315) D->E

Fig 1. Step-by-step LC-MS/MS analytical workflow for Isorhamnetin-3-O-galactoside quantification.

Protocol 1: LC-MS/MS Quantification of I3G
  • Step 1: Solid Phase Extraction (SPE) Cleanup. Pass the crude methanolic plant extract through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 80% methanol.

    • Causality: Crude extracts contain highly polar sugars and non-polar lipids that cause severe ion suppression in the MS source. SPE isolates the moderately polar flavonoid fraction, enhancing the signal-to-noise ratio.

  • Step 2: Chromatographic Separation. Inject 5 μL onto a Reverse-Phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier suppresses the ionization of phenolic hydroxyl groups in the liquid phase, ensuring the molecule remains neutral during chromatography for sharp, reproducible peak shapes.

  • Step 3: ESI(-) MS/MS Detection. Operate the mass spectrometer in negative electrospray ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 477 → 315 4.

    • Causality: Flavonoids readily lose a proton from their phenolic groups in ESI(-), generating a stable [M-H]- precursor ion (m/z 477). Collision-induced dissociation cleaves the O-glycosidic bond, resulting in a neutral loss of the galactose moiety (-162 Da) to yield the isorhamnetin aglycone product ion (m/z 315) [[4]]().

  • Self-Validating Mechanism: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the workflow automatically corrects for matrix effects and variable extraction recoveries, ensuring absolute quantitative integrity.

Pharmacological Mechanisms & Endothelial Integrity

Table 2: Quantitative Pharmacological Efficacy

Pharmacological Target / Assay Effective Concentration / Dose Observed Effect Source
HMGB1-induced barrier disruption (HUVECs) 1 - 5 μM Preserved endothelial integrity MedChemExpress 5
Thrombin & FXa production (HUVECs) 0.5 - 50 μM Dose-dependent inhibition MedChemExpress 5
CCl4-induced hepatic injury (In vivo, Mice) 50 - 200 mg/kg (i.p.) Attenuated ALT/AST, reduced MDA MedChemExpress 5

| CLP-induced sepsis (In vivo, Mice) | 4.8 mg/mouse (i.v.) | Inhibited HMGB1 release, reduced mortality | PubMed [[6]]() |

Signaling_Pathway Stimulus Septic Stimulus (LPS / CLP) HMGB1 HMGB1 Release & Extracellular Accumulation Stimulus->HMGB1 Receptor Endothelial Receptor Activation (TLR4/RAGE) HMGB1->Receptor NFkB NF-κB Nuclear Translocation (p65 Phosphorylation) Receptor->NFkB Inflammation Vascular Inflammation & Hyperpermeability NFkB->Inflammation I3G Isorhamnetin-3-O-galactoside (I3G) I3G->HMGB1 Inhibits Release I3G->NFkB Suppresses Activation

Fig 2. Inhibition of the HMGB1/NF-κB inflammatory cascade by Isorhamnetin-3-O-galactoside.

Protocol 2: In Vitro Endothelial Barrier Integrity Assay
  • Step 1: HUVEC Monolayer Cultivation. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the upper chamber of a Transwell insert (0.4 μm pore size) and culture until a fully confluent, tight monolayer forms.

    • Causality: A confluent monolayer mimics the intact vascular endothelium. Any gaps formed due to cellular stress will allow the passage of macromolecules, simulating vascular leakage in sepsis.

  • Step 2: I3G Pre-treatment. Incubate the HUVECs with 5 μM I3G for 6 hours prior to inflammatory insult 5.

    • Causality: Pre-incubation allows for the intracellular accumulation of the flavonoid, pre-conditioning the intracellular signaling environment to block HMGB1 release before the stimulus is applied.

  • Step 3: HMGB1 Challenge. Expose the cells to recombinant HMGB1 (1 μg/mL) for 16 hours.

    • Causality: Exogenous HMGB1 binds to TLR4/RAGE receptors, triggering NF-κB activation, downregulating tight junction proteins, and inducing paracellular gap formation 6.

  • Step 4: FITC-Dextran Flux Measurement. Add FITC-conjugated dextran (40 kDa) to the upper chamber. After 1 hour, sample the lower chamber and measure fluorescence (Excitation: 492 nm, Emission: 520 nm).

  • Self-Validating Mechanism: The assay relies on a physical, functional readout. The fluorescence intensity in the lower chamber is directly proportional to barrier disruption. By running a negative control (untreated, unchallenged cells) to establish baseline permeability and a positive control (HMGB1 challenged, no I3G) to establish maximum leakage, the protective efficacy of I3G is objectively and internally validated.

References

  • PubChem. "Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem." National Institutes of Health (NIH).[Link]

  • PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12 | CID 71463991 - PubChem." National Institutes of Health (NIH).[Link]

  • FooDB. "Showing Compound Isorhamnetin 3-galactoside (FDB000605)." FooDB.[Link]

  • MDPI. "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients." MDPI. [Link]

  • PubMed. "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." National Institutes of Health (NIH).[Link]

  • PubMed. "Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice." National Institutes of Health (NIH).[Link]

Sources

Unlocking the In Vitro Biological Activity of Isorhamnetin-3-O-galactoside: A Technical Guide to Mechanistic Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product pharmacology and assay development, I frequently encounter flavonoid glycosides that exhibit complex, multi-target polypharmacology. Isorhamnetin-3-O-galactoside (I3G) —a bioactive flavonol isolated from botanical sources like Oenanthe javanica and Artemisia capillaris—is a prime example. Unlike single-target synthetic molecules, I3G modulates a network of inflammatory, oxidative, and coagulation pathways [1].

This technical guide bypasses superficial summaries to dissect the in vitro mechanistic biology of I3G. Furthermore, I will outline self-validating experimental protocols designed to rigorously quantify these activities while eliminating common artifactual pitfalls in phytochemical screening.

Mechanistic Pharmacology & Target Pathways

Anti-Inflammatory Modalities: The HMGB1 and MAPK/NF-κB Axes

High Mobility Group Box 1 (HMGB1) is a critical late-phase pro-inflammatory cytokine. In endothelial models (e.g., HUVECs), extracellular HMGB1 triggers hyperpermeability and vascular inflammation. I3G exerts a profound anti-inflammatory effect by potently inhibiting the release of HMGB1 induced by lipopolysaccharide (LPS) [2].

Downstream of HMGB1, I3G disrupts the inflammatory signaling cascade by suppressing the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs)—specifically p38, ERK1/2, and JNK. This blockade prevents the nuclear translocation of NF-κB (p65 subunit), thereby downregulating the transcription of pro-inflammatory mediators such as TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) [3].

HMGB1_Pathway I3G Isorhamnetin-3-O-galactoside HMGB1 HMGB1 Release I3G->HMGB1 Inhibits MAPK MAPKs (p38, ERK, JNK) I3G->MAPK Suppresses NFKB NF-κB Translocation I3G->NFKB Suppresses LPS LPS / Cellular Stress LPS->HMGB1 Induces HMGB1->MAPK Activates HMGB1->NFKB Activates Cytokines TNF-α, iNOS, COX-2 MAPK->Cytokines Up-regulates NFKB->Cytokines Up-regulates

Fig 1. I3G-mediated inhibition of the HMGB1/MAPK/NF-κB inflammatory signaling cascade.

Antioxidant and Hepatoprotective Mechanisms: Nrf2/HO-1 Activation

In models of carbon tetrachloride (CCl4)-induced hepatic injury, I3G demonstrates robust hepatoprotective and antioxidant properties [4]. The causality behind this protection lies in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. I3G promotes the dissociation of Nrf2 from its cytosolic repressor Keap1. Once translocated to the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), driving the robust expression of Heme Oxygenase-1 (HO-1) and other endogenous antioxidant enzymes that neutralize reactive oxygen species (ROS)[5].

Nrf2_Pathway I3G Isorhamnetin-3-O-galactoside Keap1 Keap1-Nrf2 Complex I3G->Keap1 Dissociates Nrf2 Nrf2 (Nucleus) Keap1->Nrf2 Translocates ARE ARE Binding Nrf2->ARE Activates HO1 HO-1 Expression ARE->HO1 Transcribes ROS Oxidative Stress HO1->ROS Neutralizes

Fig 2. Activation of the Nrf2/HO-1 antioxidant defense pathway by I3G.

Endothelial and Antithrombotic Regulation

Quantitative Data Summary

To facilitate assay design, the following table synthesizes the effective in vitro concentration ranges of I3G across various biological targets based on established literature [2][4][6].

Biological Target / AssayCell Line / ModelEffective I3G ConcentrationPrimary Readout
HMGB1 Release Inhibition HUVECs1.0 – 5.0 μMELISA (Extracellular HMGB1)
Barrier Disruption Prevention HUVECs1.0 – 5.0 μMF-actin Phalloidin Staining
NF-κB / MAPK Suppression RAW 264.7 / HUVECs5.0 – 50.0 μMWestern Blot (Nuclear p65)
Thrombin / FXa Inhibition HUVECs0.5 – 50.0 μMChromogenic Substrate Cleavage
PAI-1 Secretion Inhibition HUVECs0.5 – 50.0 μMELISA (Extracellular PAI-1)

Self-Validating In Vitro Protocols

When screening phytochemicals like I3G, false positives due to compound-induced cytotoxicity are a primary failure point. If a compound kills the cells, cytokine release drops, falsely mimicking an "anti-inflammatory" effect. The following protocols integrate mandatory self-validating counter-screens to ensure data integrity.

Protocol A: HMGB1 Release Inhibition Assay with Viability Counter-Screen

Objective: Quantify I3G's ability to inhibit LPS-induced HMGB1 release in endothelial cells while verifying cell viability.

  • Cell Seeding & Synchronization: Seed HUVECs in 96-well plates at

    
     cells/well. Incubate for 24 hours. Causality: Starve cells in 1% FBS for 6 hours prior to treatment to synchronize the cell cycle and minimize basal kinase signaling noise.
    
  • I3G Pre-treatment: Aspirate media. Apply I3G (1, 2.5, and 5 μM) dissolved in DMSO (final DMSO concentration <0.1% v/v to avoid solvent toxicity). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Glycyrrhizin). Incubate for 6 hours. Causality: Pre-incubation allows intracellular accumulation of the flavonoid before the inflammatory insult.

  • Inflammatory Induction: Spike wells with LPS (100 ng/mL). Incubate for 16 hours.

  • Supernatant Harvest (Primary Readout): Carefully collect 50 μL of the culture supernatant. Centrifuge at 10,000 x g for 5 mins to remove debris. Quantify HMGB1 using a commercial sandwich ELISA kit.

  • Viability Counter-Screen (Self-Validation): Immediately add 10 μL of WST-1 or MTT reagent to the remaining cells in the 96-well plate. Incubate for 2 hours and read absorbance at 450 nm (WST-1) or 570 nm (MTT).

    • Data Acceptance Criteria: If viability in the I3G + LPS group drops below 90% of the LPS-only group, the HMGB1 reduction must be flagged as potentially cytotoxic rather than purely pharmacological.

Protocol B: In Vitro Antithrombotic (FXa Generation) Assay

Objective: Measure the direct inhibitory effect of I3G on endothelial pro-coagulant activity.

  • Monolayer Preparation: Grow HUVECs to 100% confluence in 24-well plates. Causality: A fully confluent monolayer is required to accurately mimic the intact vascular endothelium.

  • Pro-coagulant Stimulation: Pre-incubate cells with I3G (0.5 – 50 μM) for 6 hours. Wash twice with warmed PBS. Stimulate with TNF-α (10 ng/mL) for 6 hours to induce Tissue Factor (TF) expression.

  • Coagulation Cascade Initiation: Wash cells and add a reaction buffer containing human Factor VIIa (10 nM) and Factor X (100 nM) along with 5 mM CaCl2. Incubate at 37°C for 15 minutes. Causality: Exogenous FVIIa binds to the TNF-α-induced TF on the HUVEC surface, converting FX to FXa.

  • Kinetic Readout: Transfer 50 μL of the supernatant to a 96-well plate. Add 50 μL of FXa-specific chromogenic substrate (e.g., S-2222, 0.5 mM). Measure the change in absorbance at 405 nm kinetically over 10 minutes. Calculate the initial velocity (

    
    ) to determine FXa generation inhibition relative to the vehicle control.
    

References

  • Isorhamnetin 3-O-galactoside Biological Activity ChemFaces
  • Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice National Institutes of Health (NIH) / PubMed
  • Isorhamnetin Glycosides as Phytonutrients Encyclopedia.pub
  • Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice N
  • Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformul
  • Isorhamnetin 3-O-galactoside (Cacticin) | Thrombin Inhibitor MedChemExpress

Natural sources of Isorhamnetin-3-O-galactoside in medicinal plants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Natural Sources and Characterization of Isorhamnetin-3-O-galactoside

Part 1: Executive Summary

Isorhamnetin-3-O-galactoside (CAS: 6743-92-6), historically known as Cacticin , is a bioactive flavonoid glycoside of increasing pharmaceutical interest. Distinct from its isomer isorhamnetin-3-O-glucoside, this molecule exhibits a unique pharmacological profile characterized by potent antithrombotic and anti-inflammatory activities. While the aglycone isorhamnetin is ubiquitous, the specific galactoside moiety confers distinct solubility and bioavailability properties, making it a critical target for drug development in cardiovascular and hepatic therapeutics. This guide outlines the botanical reservoirs, isolation engineering, and analytical validation required to harness this compound.

Part 2: Chemical Profile & Identity

ParameterTechnical Specification
IUPAC Name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Synonyms Cacticin; Isorhamnetin-3-galactoside; 3'-Methoxyquercetin-3-O-galactoside
CAS Number 6743-92-6
Molecular Formula C₂₂H₂₂O₁₂
Molecular Weight 478.40 g/mol
Key Isomers Isorhamnetin-3-O-glucoside (distinct retention time); Hyperoside (Quercetin-3-O-galactoside)

Part 3: Botanical Sources

While isorhamnetin is common, the galactoside form is chemotaxonomically specific. The following sources are validated for high-yield extraction.

Botanical SpeciesFamilyPlant PartNotes on Yield & Co-occurring Compounds
Oenanthe javanica (Water Dropwort)ApiaceaeAerial partsPrimary Industrial Source. Co-occurs with hyperoside and persicarin. High antithrombotic activity fraction.
Cereus grandiflorus (Night-blooming Cereus)CactaceaeFlowersHistorical source of the name "Cacticin".
Artemisia capillaris AsteraceaeAerial partsSource for hepatoprotective studies; often requires separation from chlorogenic acids.
Opuntia ficus-indica (Prickly Pear)CactaceaeCladodes/FruitContains a complex mix of isorhamnetin glycosides (rutinoside is dominant); galactoside is a minor constituent.
Tagetes erecta (Marigold)AsteraceaeFlowersPresence reported; typically rich in lutein, requiring rigorous fractionation.

Part 4: Extraction & Isolation Engineering

Strategic Workflow

The isolation of Isorhamnetin-3-O-galactoside requires a protocol that specifically addresses the removal of the abundant rutinoside and the separation from its isomer glucoside.

ExtractionWorkflow Plant Dried Plant Material (O. javanica) Extract Reflux Extraction (70% Ethanol, 80°C, 3h x 2) Plant->Extract Conc Crude Extract (Concentrated in vacuo) Extract->Conc Partition1 Liquid-Liquid Partition vs. Petroleum Ether Conc->Partition1 Remove Lipids/Chlorophyll Partition2 Liquid-Liquid Partition vs. Ethyl Acetate Partition1->Partition2 Aqueous Phase Partition3 Liquid-Liquid Partition vs. n-Butanol Partition2->Partition3 Aqueous Phase Chrom Polyamide Column Chromatography Partition3->Chrom n-BuOH Fraction (Rich in Glycosides) Final Pure Isorhamnetin-3-O-galactoside (Recrystallization in MeOH) Chrom->Final Elution with EtOH/H2O Gradient (Target elutes ~30-40% EtOH)

Caption: Isolation workflow targeting the n-Butanol fraction where flavonoid glycosides concentrate, separating them from aglycones (Ethyl Acetate fraction).

Detailed Protocol: Isolation from Oenanthe javanica

Objective: Isolate >95% purity Isorhamnetin-3-O-galactoside.

  • Extraction:

    • Pulverize 1 kg of air-dried O. javanica aerial parts.

    • Reflux with 10 L of 70% Ethanol at 80°C for 3 hours. Repeat twice.

    • Filter and concentrate the combined filtrate under reduced pressure (Rotavap) at 50°C to obtain a viscous crude residue.

  • Fractionation (The "Clean-Up"):

    • Suspend residue in 1 L of distilled water.

    • Defatting: Partition with Petroleum Ether (1 L x 3). Discard organic layer (lipids/chlorophyll).

    • Aglycone Removal: Partition with Ethyl Acetate (1 L x 3). This removes free isorhamnetin and quercetin.

    • Target Enrichment: Partition the remaining aqueous phase with n-Butanol (1 L x 3).

    • Evaporate the n-Butanol fraction to dryness. This fraction contains the target galactoside, along with hyperoside and persicarin.

  • Chromatographic Separation:

    • Stationary Phase: Polyamide 6 (ideal for separating glycosides based on hydrogen bonding).

    • Loading: Dissolve n-Butanol residue in minimum MeOH/Water and load onto column.

    • Elution: Stepwise gradient of Ethanol/Water (0:100 → 30:70 → 50:50 → 70:30 → 100:0).

    • Fraction Collection: Isorhamnetin-3-O-galactoside typically elutes in the 30-40% Ethanol fractions.

    • Note: If co-elution with Hyperoside occurs, a secondary purification using Sephadex LH-20 (eluting with MeOH) is required.

Part 5: Analytical Characterization & Validation

Differentiation between the galactoside and glucoside is the primary analytical challenge due to their identical molecular weight (MW 478).

HPLC-DAD Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.

  • Gradient: 15% B (0 min) → 35% B (20 min) → 100% B (25 min).

  • Wavelength: 360 nm (Band I) and 254 nm (Band II).

  • Differentiation: In reverse-phase systems, Isorhamnetin-3-O-galactoside typically elutes before Isorhamnetin-3-O-glucoside due to the axial hydroxyl group of galactose conferring slightly higher polarity than the equatorial hydroxyl of glucose.

LC-MS/MS Identification
  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 477 [M-H]⁻.

  • MS² Fragmentation:

    • m/z 315 [M-H-162]⁻ (Loss of galactosyl moiety; characteristic of isorhamnetin aglycone).

    • m/z 300 [M-H-162-15]⁻ (Loss of methyl radical from aglycone).

    • m/z 151 (Characteristic A-ring fragment).

Part 6: Biosynthesis & Pharmacological Mechanisms[2]

Biosynthetic Pathway

The synthesis involves the sequential modification of the flavonoid core.[2] The critical step is the specific glycosylation by a UDP-galactose dependent transferase.

Biosynthesis Phe L-Phenylalanine Cou p-Coumaroyl-CoA Phe->Cou PAL, C4H, 4CL Chal Naringenin Chalcone Cou->Chal CHS Nar Naringenin Chal->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Que Quercetin DHQ->Que FLS Iso Isorhamnetin (Aglycone) Que->Iso OMT (S-Adenosyl-L-Met) Target Isorhamnetin-3-O-galactoside (Cacticin) Iso->Target UFGT (UDP-Galactose)

Caption: Biosynthetic route highlighting the O-methylation (OMT) and subsequent galactosylation (UFGT) steps.

Pharmacological Mechanisms

Isorhamnetin-3-O-galactoside is distinguished by its dual-action on inflammation and coagulation, making it a candidate for treating sepsis-associated coagulopathy and hepatic injury.

  • Antithrombotic: Directly inhibits Thrombin and Factor Xa, reducing fibrin polymerization without the high bleeding risk associated with synthetic anticoagulants.

  • Anti-inflammatory: Blocks the release of HMGB1 (High Mobility Group Box 1), a late-stage pro-inflammatory mediator, and inhibits the NF-κB signaling pathway.

Pharmacology Drug Isorhamnetin-3-O-galactoside HMGB1 HMGB1 Release Drug->HMGB1 Inhibits NFkB NF-κB Translocation Drug->NFkB Inhibits Thrombin Thrombin Activity Drug->Thrombin Direct Inhibition FXa Factor Xa Drug->FXa Direct Inhibition Inflam Reduced Inflammation (TNF-α, IL-6 ↓) HMGB1->Inflam NFkB->Inflam Coag Anticoagulation (Prolonged aPTT/PT) Thrombin->Coag FXa->Coag Hepato Hepatoprotection (CCl4 Injury Reversal) Inflam->Hepato

Caption: Mechanistic action of Isorhamnetin-3-O-galactoside inhibiting pro-inflammatory HMGB1/NF-κB axes and coagulation factors.

Part 7: References

  • Ku, S. K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology. Link

  • Lee, W., et al. (2013). "Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice." Journal of Cellular Biochemistry. Link

  • Schieber, A., et al. (2002).[3] "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." Phytochemical Analysis. Link

  • Kim, J. H., et al. (2013).[4] "Isorhamnetin-3-O-galactoside protects against CCl4-induced hepatic injury in mice."[5][6] Biomolecules & Therapeutics.[7][8] Link

  • PubChem Database. (n.d.). "Compound Summary: Isorhamnetin 3-O-galactoside (Cacticin)." National Center for Biotechnology Information. Link

Sources

Pharmacokinetics and Bioavailability of Isorhamnetin-3-O-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacokinetics (PK), bioavailability, and metabolic fate of Isorhamnetin-3-O-galactoside (also known as Cacticin ).

Executive Summary & Compound Identity

Isorhamnetin-3-O-galactoside (Cacticin) is a bioactive flavonoid glycoside predominantly found in Opuntia ficus-indica (Prickly Pear), Artemisia, and Tagetes species.[1] Structurally, it consists of the aglycone isorhamnetin (3'-O-methylquercetin) attached to a galactose moiety at the C3 position.

Critical Distinction: Researchers must distinguish Cacticin (Isorhamnetin-3-O-galactoside) from Casticin (Vitexicarpin), a polymethoxylated flavone found in Vitex species.[1] Confusing these two leads to erroneous pharmacokinetic assumptions, as Casticin has high lipophilicity and distinct bioavailability (approx. 45%), whereas Isorhamnetin-3-O-galactoside behaves as a hydrophilic prodrug requiring hydrolysis.[1]

FeatureIsorhamnetin-3-O-galactoside (Cacticin)Casticin (Vitexicarpin)
CAS Registry 6743-92-6479-91-4
Structure Flavonol Glycoside (Hydrophilic)Polymethoxylated Flavone (Lipophilic)
Primary Fate Hydrolysis to IsorhamnetinDirect absorption / Phase I Met.[1]

Physicochemical Profile

Understanding the physicochemical barriers is the first step in analyzing bioavailability.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 478.4 g/mol [2]

  • Solubility: Moderate in alcohols (methanol, ethanol); low in cold water; high in hot water.[1]

  • Lipophilicity (LogP): ~0.7 (Predicted).[1][2] The glycosidic bond significantly lowers membrane permeability compared to the aglycone (LogP ~2.5).

Pharmacokinetics: Absorption & Metabolism

The pharmacokinetic profile of Isorhamnetin-3-O-galactoside is characterized by a "dual-peak" phenomenon and extensive first-pass metabolism.[1] It functions primarily as a delivery system for Isorhamnetin.[1]

Absorption Mechanism

Upon oral administration, Isorhamnetin-3-O-galactoside undergoes limited direct absorption via SGLT1 (Sodium-Glucose Linked Transporter 1) due to the galactose moiety, which is less favored than glucose moieties.[1]

  • Lumenal Hydrolysis: The majority of the compound reaches the small intestine intact.[1]

  • Enzymatic Cleavage: Lactase Phlorizin Hydrolase (LPH) on the brush border or Cytosolic

    
    -glucosidase (CBG) hydrolyzes the galactose sugar.[1]
    
  • Aglycone Uptake: The released aglycone (Isorhamnetin ) diffuses passively into enterocytes.[1]

Metabolic Pathways (Phase II)

Once inside the enterocyte or hepatocyte, Isorhamnetin undergoes rapid Phase II conjugation.[1] Free Isorhamnetin is rarely detected in plasma in high concentrations; it circulates as glucuronides and sulfates.[1]

Key Metabolites Detected in Plasma:

  • Isorhamnetin-3-O-glucuronide[1][3][4][5]

  • Isorhamnetin-7-O-glucuronide[1]

  • Isorhamnetin-3'-O-sulfate[1]

Bioavailability Data

While absolute bioavailability (F) for the pure glycoside is not definitively established in humans, animal studies using Opuntia extracts (rich in Cacticin) indicate:

  • Bioaccessibility: High (>90% stability in gastric simulation).[1]

  • Tmax (Time to Peak): Delayed (2.0 – 4.0 hours) compared to aglycones (< 1 hour), reflecting the requisite hydrolysis step.[1]

  • Half-life (

    
    ):  Prolonged elimination (8–12 hours) due to enterohepatic recirculation (biliary excretion of conjugates 
    
    
    
    hydrolysis by gut microbiota
    
    
    reabsorption).[1]
Visualization of Metabolic Fate

The following diagram illustrates the sequential processing of the compound.

Metabolism Ingestion Oral Ingestion (Isorhamnetin-3-O-galactoside) Stomach Stomach (Stable) Ingestion->Stomach Intestine Small Intestine (LPH/CBG Hydrolysis) Stomach->Intestine Gastric Emptying Aglycone Aglycone Release (Isorhamnetin) Intestine->Aglycone Deglycosylation Liver Liver (Phase II) UGT/SULT Enzymes Aglycone->Liver Portal Vein Uptake Liver->Intestine Enterohepatic Recirculation Circulation Systemic Circulation (Glucuronides/Sulfates) Liver->Circulation Metabolites Excretion Urine/Bile Excretion Circulation->Excretion

Figure 1: Metabolic trajectory of Isorhamnetin-3-O-galactoside from ingestion to excretion.[1]

Analytical Methodologies (LC-MS/MS)

For pharmacokinetic studies, quantifying the parent compound and its metabolites requires sensitive LC-MS/MS protocols.[1]

Sample Preparation
  • Matrix: Plasma (Rat/Human).[1]

  • Enzymatic Treatment: Essential for total isorhamnetin quantification.[1] Treat plasma with

    
    -glucuronidase/sulfatase (37°C, 45 min) to hydrolyze conjugates back to the aglycone if "Total Isorhamnetin" is the target analyte.
    
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Protein Precipitation with Acetonitrile (1:3 v/v).[1]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 1.8 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][6]

    • B: Acetonitrile.[1][6]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Preferred for glycosides and flavonoids).[1]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Isorhamnetin-3-O-galactoside 477.1

315.0 (Aglycone)3525
Isorhamnetin (Aglycone) 315.0

300.0 (Methyl loss)4028
Internal Standard (e.g., Rutin) 609.1

300.04530
Experimental Workflow Diagram

Workflow Sample Plasma Sample (Timepoints: 0-24h) Split Split Sample Sample->Split PathA Path A: Intact Glycoside (Direct Analysis) Split->PathA PathB Path B: Total Aglycone (Enzymatic Hydrolysis) Split->PathB Extract Protein Precipitation (ACN 3:1) PathA->Extract Enzyme Add β-glucuronidase Incubate 37°C, 45m PathB->Enzyme Enzyme->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data PK Calculation (AUC, Cmax, Tmax) LCMS->Data

Figure 2: Analytical workflow for distinguishing intact glycoside vs. total metabolized aglycone.

Factors Influencing Bioavailability[3][7][8]

  • Matrix Effect: Isorhamnetin-3-O-galactoside administered in a complex matrix (e.g., Opuntia extract) shows higher bioavailability than the pure compound, likely due to the "entourage effect" where other phytochemicals inhibit efflux transporters (P-gp/BCRP).[1]

  • Microbiome Composition: Variability in inter-individual bioavailability is largely driven by the abundance of LPH-producing bacteria in the gut.[1]

  • Enterohepatic Recycling: The glucuronidated metabolites are excreted via bile into the intestine, where bacterial

    
    -glucuronidases regenerate the aglycone, creating a secondary absorption peak (approx. 6–12 hours post-dose).[1]
    

References

  • Antunes-Ricardo, M., et al. (2015).[1] "Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.)." International Journal of Molecular Sciences.

  • Parejo, I., et al. (2004).[1] "Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography-Negative Electrospray Ionization Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. [1]

  • Shi, X., et al. (2012).[1] "Quantitative determination and pharmacokinetic study of casticin in rat plasma by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Note: Cited for distinction of Casticin vs. Cacticin).[1]

  • MassBank Record: MSBNK-RIKEN-PR100951. "Isorhamnetin-3-Galactoside Spectral Data."[1] MassBank EU.[1] [1]

  • Chao, P. C., et al. (2006).[1] "Determination of Flavonoids and Phenolics and Their Distribution in Almonds." Journal of Agricultural and Food Chemistry.

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Isorhamnetin-3-O-galactoside (Cacticin) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Isorhamnetin-3-O-galactoside (Iso-3-Gal), also known as Cacticin.

While Isorhamnetin glycosides are ubiquitous in medicinal plants like Opuntia ficus-indica (Prickly Pear) and Calendula officinalis, a critical analytical challenge exists: stereoisomeric resolution . Iso-3-Gal often co-elutes with its glucose isomer, Isorhamnetin-3-O-glucoside (Iso-3-Glu). This guide provides a validated pathway to resolve these critical pairs using optimized stationary phase chemistry and mobile phase modulation, ensuring data integrity for pharmacokinetic (PK) and quality control (QC) applications.

Target Analyte Profile

ParameterSpecification
Analyte Name Isorhamnetin-3-O-galactoside (Cacticin)
CAS Number 6743-92-6
Molecular Formula C₂₂H₂₂O₁₂
Molecular Weight 478.41 g/mol
Chromophore (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
254 nm (Band II), 354-360 nm (Band I)
pKa ~6.5 (7-OH), ~9.0 (4'-OH) - Weakly acidic
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1]
Critical Impurity Isorhamnetin-3-O-glucoside (Stereoisomer)

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection

Standard C18 columns often struggle to resolve the subtle axial/equatorial hydroxyl difference between galactose and glucose moieties.

  • Primary Recommendation: C18 with High Carbon Load (>15%) and full end-capping. The high surface area increases interaction time with the hydrophobic aglycone, allowing the sugar moieties to dictate subtle selectivity differences.

  • Alternative (Pro-Tip): If C18 fails to resolve the Iso-3-Gal/Iso-3-Glu pair, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases utilize

    
     interactions and shape selectivity, often providing superior resolution for positional isomers compared to hydrophobic interaction alone.
    
Mobile Phase Engineering
  • pH Control (pH 2.5 - 3.0): Flavonols possess ionizable phenolic groups. Maintaining pH < 3.0 (using Orthophosphoric or Formic acid) suppresses ionization (

    
    
    
    
    
    
    
    ), preventing peak tailing and ensuring the analyte interacts with the stationary phase in its neutral, more hydrophobic form.
  • Organic Modifier: Acetonitrile (ACN) is preferred for sharper peaks and lower backpressure. However, if isomer resolution is poor, adding Methanol (MeOH) can introduce hydrogen-bonding selectivity that differs from ACN, potentially pulling the glucoside and galactoside apart.

Detection Wavelength

While 254 nm is sensitive, it is non-selective (detecting many aromatics). 360 nm is the method of choice. It targets the B-ring cinnamoyl system specific to flavonols, significantly reducing baseline noise from non-flavonoid matrix components.

Experimental Workflow Visualization

MethodWorkflow cluster_Prep Protocol 1: Sample Prep cluster_HPLC Protocol 2: HPLC-DAD Start Sample Matrix (Plant/Plasma) Extract SLE Extraction (80% MeOH) Start->Extract Clean SPE Cleanup (Optional for Plasma) Extract->Clean If dirty Filter Filtration (0.22 µm PTFE) Extract->Filter Direct Clean->Filter Inject Injection (10 µL) Filter->Inject Sep Gradient Elution (pH 2.5) Inject->Sep Detect Detection (360 nm) Sep->Detect Data Data Analysis (Resolution > 1.5) Detect->Data

Caption: End-to-end analytical workflow from crude matrix to validated quantitation.

Detailed Protocols

Protocol 1: Sample Preparation (Plant Matrix)

Standardized for high recovery of glycosides.

  • Weighing: Accurately weigh 100 mg of dried, powdered plant material (e.g., Opuntia cladodes or Calendula flowers).

  • Extraction Solvent: Add 10 mL of 80% Methanol (aq) .

    • Note: 100% MeOH may dehydrate the matrix and reduce extraction efficiency; water is needed to swell the cells and solubilize the glycoside.

  • Sonication: Sonicate for 30 minutes at < 40°C.

    • Caution: High heat can degrade flavonoids.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect supernatant.

  • Re-extraction: Repeat steps 2-4 once more. Combine supernatants.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Note: Nylon filters can bind polyphenols; PTFE or RC (Regenerated Cellulose) is preferred.

Protocol 2: HPLC-DAD Method Conditions

Optimized for Isorhamnetin-3-O-galactoside resolution.

ParameterSetting
System HPLC with Diode Array Detector (DAD)
Column C18 (250 mm × 4.6 mm, 5 µm) Recommended: Phenomenex Luna C18(2) or Waters SunFire
Column Temp 30°C (Precise control required for isomer reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Mobile Phase A 0.5% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Detection 360 nm (Quantitation), 254 nm (Confirmation)

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Equilibration
20.07525Shallow gradient for glycoside separation
30.06040Elution of aglycones
35.01090Column Wash
40.08515Re-equilibration
45.08515Stop

Logic for Isomer Resolution (Troubleshooting)

If Iso-3-Gal and Iso-3-Glu co-elute, follow this logic tree to resolve them without buying a new column immediately.

Troubleshooting Problem Co-elution of Gal/Glu Isomers Step1 Lower Temp to 20°C Problem->Step1 Attempt 1 Step2 Switch Modifier (Use Methanol) Step1->Step2 Still Co-eluting Success Resolution > 1.5 Step1->Success Resolved Step3 Change Column (PFP or Phenyl-Hexyl) Step2->Step3 Still Co-eluting Step2->Success Resolved Step3->Success

Caption: Decision matrix for optimizing stereoisomer separation.

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated.

  • Specificity: Inject individual standards of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside. Confirm retention time (

    
    ) differences. Calculate Resolution (
    
    
    
    ); target
    
    
    .
  • Linearity: Prepare 5 concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL).

    
     should be 
    
    
    
    .[2][3][4]
  • Precision (Repeatability): Inject the 25 µg/mL standard 6 times. RSD of peak area should be

    
    .
    
  • LOD/LOQ: Calculate based on Signal-to-Noise ratio (S/N).

    • LOD: S/N = 3

    • LOQ: S/N = 10

References

  • Antunes-Ricardo, M., et al. (2017). "High-performance liquid chromatography diode array detection system for the simultaneous determination of isorhamnetin glycosides in Opuntia ficus-indica." Food Chemistry.

  • Lee, S., et al. (2021).[2] "Validation of an HPLC/UV-based method for Salicornia herbacea-derived isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside." Journal of Applied Biological Chemistry.

  • PubChem. (2023). "Isorhamnetin 3-galactoside Compound Summary." National Library of Medicine.

  • Olennikov, D. N., et al. (2015). "HPLC-Analysis of narcissin in flowers of Calendula officinalis." Journal of Medicinal Plants Studies.

Sources

Synthesis and purification of Isorhamnetin-3-O-galactoside standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of Isorhamnetin-3-O-galactoside Standards

Abstract

Isorhamnetin-3-O-galactoside (Cacticin) is a bioactive flavonol glycoside exhibiting significant antioxidant, anti-inflammatory, and antithrombotic properties.[1][2][3][4] Despite its therapeutic potential, high-purity standards are scarce and expensive due to low natural abundance and difficult separation from structural isomers like hyperoside (quercetin-3-O-galactoside).[1] This guide details two distinct protocols for the production of analytical-grade Isorhamnetin-3-O-galactoside: a Biocatalytic Route (enzymatic glycosylation) offering high regioselectivity, and a Chemical Synthesis Route (Koenigs-Knorr modification) for scalable production.[1] Detailed purification and validation workflows are provided to ensure >98% purity.

Introduction & Strategic Considerations

The Challenge: Isorhamnetin (3'-O-methylquercetin) possesses five hydroxyl groups.[1] The challenge in synthesizing the 3-O-galactoside lies in regioselectivity.[1]

  • Acidity Differences: The 7-OH is the most acidic, followed by the 4'-OH.[1] The 5-OH is relatively unreactive due to hydrogen bonding with the C4 carbonyl.[1]

  • Steric Hindrance: The 3-OH is sterically hindered by the B-ring but is the target for glycosylation.[1]

  • Isomer Separation: The product must be distinguished from Isorhamnetin-3-O-glucoside, which has identical mass but distinct bioactivity.[1]

Strategic Approaches:

  • Method A (Biocatalytic): Uses a specific UDP-galactose:flavonoid 3-O-galactosyltransferase (e.g., MiUFGalT3 from Mangifera indica or promiscuous VvGT1).[1] This method avoids toxic protecting groups and guarantees 3-O-regioselectivity.[1]

  • Method B (Chemical): Requires protection of the C7 and C4' positions to direct glycosylation to the C3 position.[1]

Method A: Biocatalytic Synthesis (Enzymatic)[1]

This method is preferred for generating milligram-scale standards for analytical validation due to its "Green Chemistry" profile and absolute regioselectivity.[1]

Mechanism & Workflow

The reaction utilizes a recombinant glycosyltransferase to transfer the galactosyl moiety from UDP-Galactose to the 3-OH of Isorhamnetin.[1]

Biocatalysis Iso Isorhamnetin (Acceptor) Complex Enzyme-Substrate Complex Iso->Complex UDPGal UDP-Galactose (Donor) UDPGal->Complex Enzyme Enzyme: MiUFGalT3 (or VvGT1) Enzyme->Complex Catalysis Product Isorhamnetin-3-O-galactoside (Cacticin) Complex->Product UDP UDP (Byproduct) Complex->UDP

Figure 1: Enzymatic cascade for the regioselective synthesis of Isorhamnetin-3-O-galactoside.

Protocol 1: Enzymatic Synthesis

Reagents:

  • Substrate: Isorhamnetin (purity >98%).[1]

  • Donor: UDP-Galactose (disodium salt).[1]

  • Enzyme: Recombinant MiUFGalT3 (expressed in E. coli BL21) or commercial Flavonoid 3-O-glycosyltransferase.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM β-mercaptoethanol.

Step-by-Step Procedure:

  • Preparation: Dissolve Isorhamnetin (10 mg, 31.6 µmol) in 500 µL DMSO.

  • Reaction Mix: In a 50 mL Falcon tube, combine:

    • 40 mL Buffer (Tris-HCl pH 7.5, MgCl₂).[1]

    • Isorhamnetin solution (dropwise with stirring).[1] Final DMSO < 2%.[1]

    • UDP-Galactose (25 mg, ~1.2 eq).[1]

    • Purified Enzyme (1-2 Units).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–16 hours.

  • Monitoring: Check conversion by HPLC every 4 hours.

  • Termination: Stop reaction by adding 40 mL ice-cold methanol. Centrifuge at 10,000 x g for 15 min to remove protein.

  • Concentration: Evaporate methanol/water under reduced pressure to yield the crude residue.

Method B: Chemical Synthesis (Semi-Synthetic)[1]

This method is suitable for gram-scale production.[1] It relies on the "Protection-Glycosylation-Deprotection" strategy.[1]

Chemical Pathway

ChemicalSynthesis Start Isorhamnetin Step1 Step 1: Selective Protection (BnBr, K2CO3, Acetone) Target: 7,4'-Dibenzyl-Isorhamnetin Start->Step1 Regioselective Alkylation Step2 Step 2: Glycosylation (Acetobromo-α-D-galactose) Ag2CO3, Pyridine/DCM Step1->Step2 Koenigs-Knorr Step3 Step 3: Global Deprotection (H2, Pd/C for Bn; NaOMe for Ac) Step2->Step3 Hydrolysis & Hydrogenolysis Final Isorhamnetin-3-O-galactoside Step3->Final

Figure 2: Chemical synthesis route utilizing benzyl protection to ensure C3 regioselectivity.

Protocol 2: Chemical Synthesis

Phase 1: Selective Protection (7,4'-Dibenzylation) [1]

  • Rationale: The 7-OH is the most acidic.[1] Controlled benzylation protects 7 and 4', leaving 3-OH and 5-OH free.[1] 5-OH is unreactive due to H-bonding.[1]

  • Dissolve Isorhamnetin (1 g) in anhydrous acetone.

  • Add K₂CO₃ (anhydrous, 2.2 eq) and Benzyl Bromide (2.2 eq).

  • Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 7:3).[1]

  • Filter salts, evaporate solvent.[1] Purify 7,4'-dibenzyl ether on silica gel.

Phase 2: Glycosylation (Koenigs-Knorr) [1]

  • Dissolve 7,4'-dibenzyl-isorhamnetin (500 mg) in anhydrous DCM/Pyridine (1:1).

  • Add Acetobromo-α-D-galactose (1.5 eq) and Silver Carbonate (Ag₂CO₃, 2 eq) as the promoter.[1]

  • Stir in the dark at room temperature for 24 hours. The silver salt drives the reaction by precipitating AgBr.[1]

  • Filter through Celite.[1] Wash filtrate with 0.1 M HCl, NaHCO₃, and brine.

  • Isolate the protected glycoside (Isorhamnetin-7,4'-dibenzyl-3-O-(tetraacetyl)-galactoside).[1]

Phase 3: Deprotection

  • Deacetylation: Treat intermediate with NaOMe in dry Methanol (pH 9-10) for 1 hour. Neutralize with Amberlite IR-120 (H+) resin.[1]

  • Debenzylation: Dissolve residue in MeOH/THF (1:1). Add 10% Pd/C catalyst.[1] Stir under H₂ atmosphere (balloon) for 12 hours.

  • Filter catalyst.[1] Evaporate to obtain crude Isorhamnetin-3-O-galactoside.[1]

Method C: Purification Protocol

Whether using enzymatic or chemical synthesis, the crude product requires rigorous purification to remove unreacted aglycone and byproducts.

Step 1: Solid Phase Extraction (SPE) / Flash Chromatography [1]

  • Stationary Phase: C18 Reverse Phase (Flash Cartridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 20 min.

  • Observation: Isorhamnetin (aglycone) elutes later (high hydrophobicity).[1] The glycoside elutes earlier.[1]

Step 2: Preparative HPLC (Polishing) Use this step for standards requiring >99% purity.[1]

ParameterCondition
Column C18 Prep Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm)
Flow Rate 10.0 mL/min
Wavelength 254 nm (general) and 354 nm (specific for flavonols)
Solvent A Water + 0.1% Formic Acid
Solvent B Acetonitrile
Gradient 0-5 min: 15% B (Isocratic) 5-25 min: 15% -> 35% B (Linear)
Retention Product typically elutes ~12-15 min.[1] Aglycone elutes >20 min.[1]

Analytical Validation (QC)

1. HPLC-UV/MS Analysis

  • Mass Spec: Look for [M-H]⁻ at m/z 477.1.

  • Fragmentation: MS² should yield a major fragment at m/z 315 (Isorhamnetin aglycone), confirming the loss of a hexose unit (-162 Da).[1]

2. NMR Spectroscopy (Critical for Galactoside vs. Glucoside) To distinguish Galactoside (Cacticin) from Glucoside, analyze the anomeric proton (H-1'') and the coupling constants of the sugar ring.[1]

  • ¹H NMR (DMSO-d₆):

    • Aglycone: δ 3.84 (s, 3H, OMe at 3').[1]

    • Anomeric Proton (H-1''): Doublet at ~δ 5.4 ppm.[1]

    • Coupling Constant (J):

      • Galactoside: J₁'',₂'' ≈ 7.8 Hz (indicates β-linkage).[1]

      • Differentiation: The H-4'' signal in galactose is often distinct from glucose due to the axial hydroxyl group.[1]

References

  • Kanzaki, S., et al. (2019). "Isolation of UDP:flavonoid 3-O-glycosyltransferase (UFGT)-like Genes and Expression Analysis of Genes Associated with Anthocyanin Accumulation in Mango 'Irwin' skin."[1][5] The Horticulture Journal.[1][5] Available at: [Link]

  • Katayama-Ikegami, A., et al. (2020). "Characterization of the Recombinant UDP:flavonoid 3-O-galactosyltransferase from Mangifera indica 'Irwin' (MiUFGalT3) involved in Skin Coloring."[1][5] The Horticulture Journal.[1][5] Available at: [Link]

  • PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12."[1] National Library of Medicine.[1] Available at: [Link][1]

  • Ku, S.K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside."[1] Food and Chemical Toxicology. Available at: [Link][1]

Sources

Application Note: High-Sensitivity Bioanalysis of Isorhamnetin-3-O-galactoside in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Isorhamnetin-3-O-galactoside (I3G), also known as Cacticin, is a bioactive flavonoid glycoside found in medicinal plants like Calendula officinalis and Opuntia ficus-indica. Unlike its aglycone (Isorhamnetin), the glycoside exhibits distinct hydrophilicity (LogP ~0.6–0.7) and pharmacokinetic behavior.

The Bioanalytical Challenge: Accurate quantification of I3G in plasma is complicated by three factors:

  • Stability: Flavonoid glycosides are susceptible to enzymatic hydrolysis by plasma esterases and

    
    -glucuronidases, converting them back to the aglycone or other conjugates.
    
  • Isobaric Interference: I3G is isobaric (MW 478.4) with Isorhamnetin-3-O-glucoside.[1][2][3][4] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Matrix Effects: The polar nature of the galactose moiety makes I3G prone to ion suppression from plasma phospholipids if not adequately cleaned.

This guide presents a Solid Phase Extraction (SPE) protocol designed to maximize recovery and remove phospholipid interference, alongside a high-throughput Protein Precipitation (PPT) alternative.

Physicochemical Profile & Target Analyte[4][5][6][7][8][9]

Understanding the molecule is the first step in method design.

PropertyValueImplication for Protocol
Molecular Weight 478.4 g/mol Precursor ion

at m/z 477.1
LogP ~0.64 (Slightly Polar)Too polar for standard Hexane LLE; requires SPE or polar-modified LLE.
pKa ~6.3 (Phenolic -OH)Critical: Plasma must be acidified (pH < 4) to keep the molecule neutral for SPE retention.
Solubility Methanol, Ethanol, DMSOElution solvents must be alcohol-based.

Sample Collection & Pre-Analytical Handling[6][7][10][11][12]

Objective: Prevent ex vivo degradation and enzymatic hydrolysis.

  • Collection: Collect blood into K2EDTA or Lithium Heparin tubes.

  • Stabilization (Crucial): Immediately upon plasma separation, add 10 µL of 5% Formic Acid per 1 mL of plasma .

    • Reasoning: Low pH inhibits plasma esterase activity and stabilizes the glycosidic bond.

  • Storage: Flash freeze at -80°C. Stability is validated for 3 freeze-thaw cycles; however, aliquoting is recommended to minimize stress.

Method Development: Extraction Strategies

We present two protocols. Use Protocol A for pharmacokinetics (PK) requiring high sensitivity (LLOQ < 1 ng/mL). Use Protocol B for rapid screening (LLOQ ~10 ng/mL).

Protocol A: Solid Phase Extraction (Gold Standard)

Recommended for clinical PK and trace analysis.

Materials:

  • Cartridge: Waters Oasis HLB (30 mg/1 cc) or Phenomenex Strata-X (Polymeric Reversed-Phase).

    • Why HLB? The Hydrophilic-Lipophilic Balance sorbent retains the polar glycoside better than pure C18 silica.

  • Wash Solvent: 5% Methanol in Water (0.1% Formic Acid).

  • Elution Solvent: Acetonitrile:Methanol (1:1 v/v).

Step-by-Step Procedure:

  • Pre-treatment: Thaw plasma (200 µL) on ice. Add 20 µL Internal Standard (e.g., Rutin or Isoquercitrin, 500 ng/mL).

  • Acidification: Add 200 µL of 2% Orthophosphoric Acid (

    
    )  in water. Vortex for 30s.
    
    • Mechanism:[1][5][6][7] This disrupts protein binding and ensures the analyte is fully protonated (uncharged) for the hydrophobic retention mechanism.

  • Conditioning:

    • 1 mL Methanol (High flow).

    • 1 mL Water (Low flow). Do not let the cartridge dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge (Flow rate: ~1 mL/min).

  • Washing (Critical Step): Wash with 1 mL 5% Methanol in 0.1% Formic Acid .

    • Logic: Removes salts and proteins. The 5% organic content is low enough not to elute the I3G but high enough to strip loosely bound interferences.

  • Elution: Elute with 2 x 250 µL Acetonitrile:Methanol (1:1) . Collect in a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% ACN in Water). Vortex 1 min, Centrifuge 10 min at 14,000 rpm.

Protocol B: Protein Precipitation (High Throughput)

Recommended for discovery phase or high-concentration samples.

  • Aliquot: Transfer 50 µL plasma to a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL Ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio).

    • Note: Acetonitrile provides cleaner supernatants for flavonoids than Methanol.

  • Vortex: Aggressively vortex for 2 minutes.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL supernatant to a vial and dilute with 100 µL Water (to match initial mobile phase and prevent peak broadening).

Visual Workflow & Logic

G Plasma Plasma Sample (K2EDTA) Acid Acidification (2% H3PO4) pH < 4.0 Plasma->Acid Stabilize & Disrupt Binding SPE_Load SPE Load (Oasis HLB) Acid->SPE_Load Hydrophobic Retention Wash Wash Step (5% MeOH/0.1% FA) Removes Salts/Proteins SPE_Load->Wash Remove Interference Elute Elution (ACN:MeOH 1:1) Wash->Elute Release Analyte Evap N2 Evaporation & Reconstitution Elute->Evap Concentrate LCMS LC-MS/MS Analysis (Negative Mode) Evap->LCMS Inject

Caption: Optimized Solid Phase Extraction (SPE) workflow ensuring analyte stability and removal of matrix interferences.

LC-MS/MS Conditions

Chromatography (Separation of Isomers):

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why T3? T3 bonding is designed for polar compound retention and withstands 100% aqueous conditions, aiding the separation of the galactoside from the glucoside.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% -> 40% B (Shallow gradient is key for isomer separation)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry:

  • Ionization: ESI Negative Mode (

    
    ).
    
    • Note: Flavonoids ionize better in negative mode due to acidic phenolic protons.

  • MRM Transitions:

    • Quantifier: m/z 477.1

      
       314.0 (Loss of Galactose moiety; cleavage of glycosidic bond).
      
    • Qualifier: m/z 477.1

      
       299.0 (Radical cleavage/demethylation).
      
    • Internal Standard (Rutin): m/z 609.1

      
       300.0.
      

Validation & Troubleshooting

Critical Validation Parameters
  • Matrix Effect (ME):

    • Calculate ME% = (Peak Area Spiked Post-Extraction / Peak Area Standard Solution) x 100.

    • Target: 85-115%. If ME < 80% (Suppression), switch from PPT to SPE Protocol A.

  • Recovery (RE):

    • Calculate RE% = (Peak Area Spiked Pre-Extraction / Peak Area Spiked Post-Extraction) x 100.

    • Expectation: >85% for SPE; >70% for PPT.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanolsIncrease buffer strength (add 5mM Ammonium Acetate) or use end-capped columns.
Low Sensitivity Ion suppression from phospholipidsUse "Pass-through" phospholipid removal plates (e.g., Ostro) or stick to SPE Protocol A.
Aglycone Peak Appearing In-source fragmentationLower the Declustering Potential (DP) or Cone Voltage. The glycosidic bond is fragile.
Double Peaks Isomer separation (Glucoside/Galactoside)This is good! Verify retention time with pure standards. Do not integrate them together.

References

  • Gao, S., et al. (2013). "Analysis of isorhamnetin-3-O-neohesperidoside in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its application to pharmacokinetic studies." Journal of Pharmaceutical Analysis. Link

  • Mullen, W., et al. (2012). "UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel." Journal of Agricultural and Food Chemistry. Link

  • Waters Corporation. (2016). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Application Note. Link

  • Phenomenex. (2017). "SPE vs LLE: A Battle of Methods - Extraction of Pharmaceutical Compounds." Science Unfiltered. Link

  • Antunes-Ricardo, M., et al. (2017). "Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica." International Journal of Molecular Sciences. Link

Sources

Precision Cytotoxicity Profiling of Isorhamnetin-3-O-galactoside (Cacticin)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Isorhamnetin-3-O-galactoside (Iso-3-Gal), often referred to as Cacticin , is a flavonoid glycoside distinct from its aglycone parent, Isorhamnetin.[1] While the aglycone is widely recognized for potent anticancer properties via direct PI3K/AKT inhibition, the glycosylated form exhibits a unique pharmacological profile characterized by enhanced water solubility (relative to aglycone) but altered cellular uptake kinetics.

Why This Protocol Matters

Standard cytotoxicity protocols often fail with flavonoid glycosides due to two critical oversights:

  • Solubility Artifacts: Improper solubilization leads to micro-precipitation in aqueous media, causing false-positive toxicity readings in colorimetric assays (e.g., MTT crystals forming around precipitate).

  • Metabolic Latency: In vitro efficacy often depends on intracellular hydrolysis to the aglycone. Short incubation times (<24h) may fail to capture the compound's true cytotoxic potential.

This guide provides a validated, self-correcting workflow to assess Iso-3-Gal cytotoxicity, distinguishing between therapeutic safety (in normal endothelial cells like HUVECs) and anticancer efficacy (in tumor lines like MCF-7 or HepG2).

Experimental Design Strategy

The "Dual-Track" Approach

Researchers must define the assay endpoint early. Iso-3-Gal acts differently depending on the cell type and concentration context.

ParameterTrack A: Anticancer EfficacyTrack B: Safety/Anti-inflammatory
Target Cells Cancer lines (e.g., MCF-7, A549, HT-29)Normal lines (e.g., HUVEC, HaCaT)
Dose Range Broad: 1 µM – 200 µMNarrow: 0.1 µM – 50 µM
Primary Endpoint IC50 (Growth Inhibition)MNTC (Max Non-Toxic Concentration)
Incubation 48 – 72 Hours (Allows hydrolysis)24 Hours (Acute toxicity check)
Solvent Control Logic

Flavonoids are prone to aggregation.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Constraint: Final DMSO concentration in culture wells must be ≤ 0.1% (v/v) . Higher levels induce baseline apoptosis, masking the mild effects of glycosides.

Protocol 1: Stock Preparation & Serial Dilution

Critical Step: Preventing precipitation upon aqueous dilution.

Materials
  • Isorhamnetin-3-O-galactoside (Purity ≥98%)

  • Anhydrous DMSO (Cell Culture Grade)

  • Serum-Free Media (SFM)

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon; flavonoids bind to it)

Workflow
  • Stock Calculation: Dissolve 4.78 mg of Iso-3-Gal in 1.0 mL DMSO to create a 10 mM Stock Solution . Vortex for 2 minutes until perfectly clear.

  • Aliquot & Storage: Aliquot into 50 µL brown tubes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.

  • Working Solutions (The "Intermediate Step"):

    • Do NOT add 10 mM stock directly to cell wells.

    • Prepare a 200 µM Intermediate in Serum-Free Media: Add 20 µL of 10 mM Stock to 980 µL SFM. (DMSO = 2%).

    • Perform serial dilutions (1:2) using SFM containing 2% DMSO to keep solvent constant across the dilution bank.

    • Final Dilution: Dilute these intermediates 1:20 into the cell culture wells (containing 10% FBS media). This brings the final DMSO to 0.1%.

Protocol 2: Multiplexed Cytotoxicity Assay (CCK-8 + LDH)

Rationale: CCK-8 (WST-8) is superior to MTT for flavonoids because it does not require solubilization of formazan crystals, reducing error from compound precipitation. LDH release confirms membrane rupture (necrosis) vs. metabolic arrest.

Step-by-Step Procedure
  • Seeding:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well clear-bottom plate.

    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing Iso-3-Gal (0, 5, 10, 25, 50, 100, 200 µM).

    • Controls:

      • Negative:[2] 0.1% DMSO Media.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (for LDH max).

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 48 to 72 hours . (Glycosides require longer uptake times than aglycones).

  • LDH Assay (Membrane Integrity):

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add LDH reaction mix per kit instructions. Incubate 30 min. Read Absorbance at 490 nm.

  • CCK-8 Assay (Metabolic Viability):

    • To the original plate (cells remaining), add 10 µL CCK-8 reagent.

    • Incubate 1–4 hours.

    • Read Absorbance at 450 nm.

Data Calculation


Mechanistic Validation: Apoptosis & Signaling

If cytotoxicity is observed (IC50 < 50 µM), validate the mechanism. Iso-3-Gal typically induces apoptosis via the intrinsic mitochondrial pathway after hydrolysis.

Visualizing the Signaling Cascade

The diagram below illustrates the proposed mechanism where Iso-3-Gal acts as a prodrug, entering the cell, hydrolyzing to Isorhamnetin, and inhibiting the PI3K/AKT survival pathway while generating ROS to trigger apoptosis.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol IsoGal Iso-3-Gal (Glycoside) Hydrolysis Hydrolysis (β-glucosidases) IsoGal->Hydrolysis Uptake via SGLT/GLUT Aglycone Isorhamnetin (Aglycone) Hydrolysis->Aglycone Metabolic Activation ROS ROS Generation (Oxidative Stress) Aglycone->ROS Induces PI3K PI3K / AKT (Survival Signal) Aglycone->PI3K Inhibits Bax Bax / Bcl-2 Ratio Increase ROS->Bax Triggers PI3K->Bax Loss of Inhibition Caspase Caspase-3/9 Activation Bax->Caspase Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Proposed pharmacodynamic pathway of Isorhamnetin-3-O-galactoside. The compound functions as a prodrug, requiring intracellular hydrolysis to the aglycone to effectively inhibit PI3K/AKT signaling and trigger ROS-dependent apoptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Compound precipitation or interference with assay dye.Use a "Compound Only" control well (no cells) to subtract background. Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to color interference.
No Cytotoxicity Observed Incubation time too short; hydrolysis incomplete.Extend incubation to 72 hours. Verify expression of β-glucosidases in your cell line.
Inconsistent IC50 Evaporation of outer wells (Edge Effect).Fill outer wells with PBS (do not use for data). Use only inner 60 wells.
Low Solubility in Media Serum protein binding or shock dilution.Pre-dilute in serum-free media as described in Protocol 1. Ensure FBS is added after the compound is dispersed if precipitation persists.

References

  • Anticancer Mechanisms of Isorhamnetin

    • Li, C., et al. (2025).[3] "Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications." Nutrients.[4][5][6]

    • Context: Defines the PI3K/AKT and MAPK inhibition pathways relevant to the aglycone metabolite.
  • Specific Activity of Isorhamnetin-3-O-galactoside

    • Ku, S.K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology.

    • Context: Establishes the safety profile in endothelial cells and specific bioactivity of the galactoside form.
  • Solubility & Chemical Properties

    • PubChem Compound Summary for CID 71463991: Isorhamnetin 3-O-galactoside.[2]

    • Context: Verification of molecular weight, synonyms (Cacticin), and physical properties.
  • Apoptosis Protocols in Flavonoid Research

    • Jaffery, R., et al. (2024).[7] "Cytotoxicity Assay Protocol using Flow Cytometry." protocols.io.

    • Context: Standardized flow cytometry workflows adaptable for Isorhamnetin studies.

Sources

Advanced Application Note: Purification of Cacticin (Isorhamnetin-3-O-galactoside) via Multi-Stage Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-purity isolation workflow for Cacticin (Isorhamnetin-3-O-galactoside), a bioactive flavonoid glycoside found in Opuntia species (Prickly Pear).[1] Unlike simple aglycones, Cacticin possesses a galactose moiety, necessitating a purification strategy that addresses its moderate polarity and potential for hydrolysis. This guide integrates liquid-liquid partitioning, Silica Gel adsorption chromatography, Sephadex LH-20 size-exclusion/adsorption, and Preparative HPLC to achieve pharmaceutical-grade purity (>98%).[1]

Introduction & Molecule Profile

Cacticin is a flavonol glycoside recognized for its antioxidant, anti-inflammatory, and cytoprotective properties. Its purification is often complicated by the presence of structurally similar co-metabolites (e.g., Isorhamnetin-3-O-glucoside, Rutin, and Narcissin).[1]

Physicochemical Profile
PropertyDescriptionImplication for Chromatography
Chemical Name Isorhamnetin-3-O-

-D-galactopyranoside
Target Analyte
Formula / MW

/ 478.40 g/mol
Mid-sized molecule
Polarity Moderate-High (Glycosidic bond)Requires polar mobile phases (MeOH, H2O)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly in

; Insoluble in Hexane
Use Alcohols for elution; Hexane for defatting
Stability Sensitive to strong acids/bases (Hydrolysis risk)Avoid pH < 2 or > 9 during processing

Strategic Workflow Visualization

The following diagram illustrates the logical flow from biomass to pure compound, highlighting the specific separation mechanism at each stage.

CacticinPurification Biomass Dried Opuntia Cladodes/Fruit Extraction Extraction (70% Ethanol, 60°C) Biomass->Extraction Maceration Partition Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Extraction->Partition Concentrate & Resuspend TargetFrac Target Fraction: Ethyl Acetate / n-Butanol Partition->TargetFrac Enrich Flavonoids Silica Step 1: Silica Gel Column (Adsorption Mode) Gradient: CHCl3 -> MeOH TargetFrac->Silica Load Sample Sephadex Step 2: Sephadex LH-20 (Size/Adsorption Mode) Isocratic: 100% MeOH Silica->Sephadex Refine Fraction PrepHPLC Step 3: Prep-HPLC (C18) (Reverse Phase) Gradient: H2O/ACN + 0.1% FA Sephadex->PrepHPLC Polishing Final Pure Cacticin (>98% Purity) PrepHPLC->Final Lyophilization

Caption: Integrated workflow for Cacticin isolation. Color coding: Blue (Extraction), Yellow (Partitioning), Red (Chromatography), Green (Target Phase).

Pre-Chromatography Preparation

Objective: Remove bulk interferences (chlorophyll, lipids, sugars) to protect downstream columns.

Protocol A: Extraction & Partitioning
  • Extraction: Macerate dried Opuntia powder (1 kg) in 70% Ethanol (1:10 w/v) at 60°C for 3 hours (x3 cycles).

    • Why: 70% EtOH balances the solubility of the glycoside while minimizing extraction of non-polar waxes.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <50°C to obtain a crude aqueous syrup.

  • Defatting: Suspend syrup in water and partition with n-Hexane (1:1 v/v, x3). Discard the Hexane layer (contains chlorophyll/lipids).

  • Enrichment: Extract the aqueous phase with Ethyl Acetate (EtOAc) (x3) followed by n-Butanol (n-BuOH) (x3).

    • Note: Cacticin is a monoglycoside and typically partitions into the EtOAc phase or the EtOAc/n-BuOH interface .[1] Combine these fractions for the next step.

    • Validation: Spot fractions on TLC (Silica plate, Mobile Phase: EtOAc:Formic Acid:Acetic Acid:Water 100:11:11:26). Cacticin appears as a yellow spot turning orange under UV-365nm after spraying with Natural Products Reagent (NP/PEG).[1]

Step 1: Silica Gel Open Column (Coarse Fractionation)

Objective: Separate flavonoid glycosides from simple phenolics and remaining chlorophyll.[1]

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

  • Column Dimensions: 5 cm ID x 60 cm L (for ~50g crude extract).

  • Flow Rate: Gravity flow or low pressure (5–10 mL/min).[1]

Gradient Elution Table
StepSolvent A (Chloroform)Solvent B (Methanol)Volume (CV)*Purpose
195%5%2Elute non-polar aglycones
290%10%3Elute monoglycosides (Start collecting)
385%15%3Cacticin Elution Window
480%20%3Elute diglycosides (Rutin, etc.)
50%100%2Wash column

*CV = Column Volume[1]

Procedure:

  • Slurry Packing: Suspend silica in CHCl3 and pour into the column. Allow to settle.

  • Dry Loading: Dissolve the sample in a minimum amount of MeOH, mix with a small amount of silica, dry to a powder, and load onto the column bed.

  • Elution: Run the gradient. Collect 200 mL fractions.

  • Monitoring: Check fractions via TLC. Pool fractions containing the target spot (

    
     in EtOAc:MeOH:H2O 7:2:1).[1]
    

Step 2: Sephadex LH-20 (Selectivity Refinement)

Objective: Separate Cacticin from structurally similar glycosides based on molecular size and hydrogen bonding capability.[1] This is the critical step for flavonoid purity.

  • Stationary Phase: Sephadex LH-20 (Hydroxypropylated dextran).[1]

  • Mechanism: Size exclusion + Adsorption (Phenolic rings interact with the dextran matrix).

  • Mobile Phase: 100% Methanol (Isocratic).[1]

Protocol
  • Swelling: Swell Sephadex LH-20 in Methanol for 24 hours prior to packing.

  • Packing: Pour slurry into a glass column (2.5 cm ID x 100 cm L). Ensure no air bubbles.[1]

  • Equilibration: Wash with 3 CV of Methanol.

  • Loading: Dissolve the pooled fraction from Step 1 in 2–3 mL of Methanol. Load carefully onto the bed surface.

  • Elution: Elute with Methanol at ~1 mL/min.

  • Fraction Collection: Collect small fractions (5–10 mL).

    • Observation: Flavonoids often elute as distinct colored bands (Yellow/Orange).[1] Cacticin typically elutes after larger diglycosides (like Rutin) due to size exclusion, but before aglycones due to adsorption effects.

Step 3: Preparative HPLC (Final Polishing)

Objective: Isolate Cacticin to >98% purity by removing trace isomers (e.g., hyperoside or isoquercitrin).

  • System: Preparative HPLC with UV/DAD detector.[1]

  • Column: C18 (ODS), 5 µm, 20 x 250 mm.

  • Detection: UV at 254 nm and 354 nm (Flavonoid max).[1]

Method Parameters
  • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic -OH, sharpening peaks).[1]

  • Solvent B: Acetonitrile (ACN).[1]

  • Flow Rate: 10–15 mL/min.[1]

Time (min)% B (ACN)Description
015Initial Hold
515Isocratic equilibration
2535Linear Gradient (Target elution ~18-22 min)
30100Wash
3515Re-equilibration

Post-Processing: Evaporate ACN from collected fractions using a Rotavap at 40°C. Freeze-dry (lyophilize) the remaining aqueous phase to obtain Cacticin as a yellow amorphous powder.[1]

Analytical Validation

Verify the identity and purity of the final product.

  • HPLC-DAD Purity Check:

    • Column: C18 Analytical (4.6 x 150 mm).[1]

    • Purity Threshold: Single peak >98% area at 354 nm.[1]

  • Mass Spectrometry (LC-MS/MS):

    • Mode: Negative Ion Mode (ESI-).[1]

    • Parent Ion:

      
       477 
      
      
      
      .[1]
    • Fragment Ion:

      
       315 
      
      
      
      (Loss of 162 Da, Galactosyl unit).[1]
  • NMR Verification (Optional but Recommended):

    • 1H NMR (DMSO-d6) to confirm the anomeric proton of galactose (doublet at

      
       ~5.3 ppm, 
      
      
      
      Hz indicating
      
      
      -configuration).[1]

References

  • Mottaghipisheh, J., & Iriti, M. (2020).[2][3] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4146.[3] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Cacticin Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Chrom Tech, Inc. (2024).[1] Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Ouhammou, M., et al. (2022).[4] Extraction and Isolation of Cellulose from Cladodes of Cactus Opuntia Ficus-Indica. Journal of Environmental & Life Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving extraction yield of Isorhamnetin-3-O-galactoside from plant tissue

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the extraction and purification of Isorhamnetin-3-O-galactoside (I3G). As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we address the thermodynamic, kinetic, and matrix-level causalities that dictate extraction success.

This guide is engineered for researchers and drug development professionals who require high-yield, high-purity recovery of I3G from complex plant matrices (e.g., Myrtus communis, Oenanthe javanica, or Pereskia aculeata).

Knowledge Base: The Causality of Extraction Mechanics

Extracting Isorhamnetin-3-O-galactoside presents a unique physicochemical challenge. The molecule is amphiphilic: the aglycone base (isorhamnetin) is highly lipophilic, while the O-linked galactoside moiety is highly polar.

  • Solvent Thermodynamics: Using pure water fails to penetrate the lipophilic plant cell membrane, whereas pure non-polar solvents (like hexane) cannot solubilize the polar sugar moiety. A hydroalcoholic mixture (e.g., 70% ethanol) optimizes the dielectric constant of the solvent to perfectly match the polarity of I3G, maximizing the partition coefficient [1].

  • Thermal Kinetics vs. Degradation: While higher temperatures increase the kinetic energy and accelerate mass transfer, temperatures exceeding 60°C provide enough activation energy to induce the hydrolysis of the O-glycosidic bond. This thermal degradation cleaves the galactoside, leaving behind only the isorhamnetin aglycone.

  • Acoustic Cavitation: To bypass the need for high heat, Ultrasound-Assisted Extraction (UAE) is employed. Ultrasonic waves create micro-bubbles in the solvent. When these bubbles implode against the plant cell wall (cavitation), they generate localized shear forces that mechanically shatter the cell matrix, releasing I3G into the solvent without thermal degradation [2].

Figure 1: Mechanistic pathway of Ultrasound-Assisted Extraction (UAE) for targeted glycoside release.

Quantitative Yield Analytics

Understanding baseline yields across different matrices and methodologies is critical for benchmarking your extraction efficiency.

Plant SourceTarget CompoundExtraction MethodologySolvent SystemDocumented Yield / ConcentrationRef.
Myrtus communis (Leaves)Isorhamnetin-3-O-galactosideAqueous / Optimized UAEWater / Mild Heat357.53 mg/L[1]
Pereskia aculeataIsorhamnetin derivativesSequential Hydroalcoholic Fractionation (SHF)80% Ethanol (v/v)High relative abundance[2]
Tristerix corymbosusIsorhamnetin-3-O-galactosideAcidified Methanolic ExtractionMethanol (2% Acetic Acid)High intensity (UPLC-MS)[3]
Oenanthe javanicaIsorhamnetin-3-O-galactosideConventional Solvent ExtractionDMSO / MethanolKey pharmacological source[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol integrates a Sequential Hydroalcoholic Fractionation (SHF) with UAE. It is designed as a self-validating system: built-in Quality Control (QC) checkpoints ensure that if a step fails, you know immediately before proceeding.

Protocol: Optimized UAE & SHF for I3G Isolation

Phase 1: Matrix Preparation & Defatting

  • Lyophilization: Freeze-dry the plant tissue to achieve a moisture content of <5%. Causality: Residual water alters the dielectric constant of your downstream extraction solvent, causing unpredictable shifts in polarity.

  • Milling: Grind the tissue to a particle size of 40–60 mesh.

  • Defatting: Suspend the biomass in hexane (1:10 w/v) and stir for 2 hours at room temperature. Filter and discard the hexane. Causality: Hexane removes non-polar lipids and chlorophylls that would otherwise cause severe matrix interference during LC-MS quantification [2].

Phase 2: Ultrasound-Assisted Extraction (UAE) 4. Solvent Addition: Add 70% Ethanol (v/v) to the defatted marc at a solid-to-liquid ratio of 1:20 (g/mL). 5. Sonication: Sonicate at 40 kHz, 150 W for 30 minutes. Maintain the water bath temperature strictly between 40°C and 45°C. 6. Self-Validation Checkpoint 1: Spot 2 µL of the crude extract on a TLC plate (Silica gel 60). Elute with Ethyl Acetate/Formic Acid/Glacial Acetic Acid/Water (100:11:11:26). Spray with Natural Product Reagent (PEG/NEu). I3G will fluoresce bright orange-yellow under 365 nm UV. If fluorescence is absent, the extraction failed or the plant lacks the metabolite.

Phase 3: Liquid-Liquid Partitioning 7. Concentration: Evaporate the ethanol under reduced pressure (rotary evaporator, 40°C) until only the aqueous layer remains. 8. Partitioning: Wash the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The I3G will partition into the EtOAc layer, leaving highly polar sugars and tannins in the water. 9. Recovery: Pool the EtOAc fractions and dry to yield the enriched Isorhamnetin-3-O-galactoside extract.

Figure 2: Sequential Hydroalcoholic Fractionation (SHF) workflow for high-purity I3G isolation.

Troubleshooting Desk & FAQs

Q: My extraction yield of I3G is highly inconsistent across different batches of the same plant species. What is the primary mechanistic failure? A: The most common culprit is inconsistent moisture content in your starting biomass. If batch A has 2% moisture and batch B has 15% moisture, the internal water from batch B will dilute your 70% EtOH solvent down to ~60% or lower. This shifts the dielectric constant, favoring the extraction of highly polar tannins while leaving the amphiphilic galactoside trapped in the plant matrix. Fix: Always lyophilize biomass to a strict <5% moisture threshold before extraction.

Q: LC-MS analysis shows high levels of the aglycone (isorhamnetin) but almost no Isorhamnetin-3-O-galactoside. Why did the sugar detach? A: You are experiencing either thermal or enzymatic hydrolysis.

  • Thermal: If your extraction temperature exceeded 60°C, the kinetic energy likely cleaved the O-glycosidic bond.

  • Enzymatic: Plant tissues contain endogenous

    
    -galactosidases. If the plant material was slowly dried at room temperature rather than flash-frozen/lyophilized, these enzymes remained active and cleaved the galactoside moiety post-harvest. Fix:  Flash-freeze biomass immediately upon harvest and strictly cap extraction temperatures at 45°C.
    

Q: I am trying to separate Isorhamnetin-3-O-galactoside from Isorhamnetin-3-O-glucoside, but they co-elute during purification. How do I resolve them? A: Galactosides and glucosides are epimers (differing only in the stereochemistry at C-4 of the sugar ring), making them nearly identical in polarity. Standard reversed-phase (C18) chromatography will struggle to separate them. Fix: Switch your stationary phase to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns utilize


 interactions and shape selectivity, which are highly sensitive to the subtle spatial differences between the axial hydroxyl group of galactose and the equatorial hydroxyl group of glucose.

References

  • Polyphenolic Content and Antimicrobial Effects of Plant Extracts as Adjuncts for Craft Herbal Beer Stabilization Source: MDPI (Foods) URL:[Link]

  • Selective Extraction Process and Characterization of Antioxidant Phenolic Compounds from Pereskia aculeata Leaves Using UPLC-ESI-Q-TOF-MS/MS Source: ACS Omega URL:[Link]

  • Determination of Bioactive Compounds, Antioxidant Capacity, Safety Assessment, and Antimicrobial Effect of Tristerix corymbosus Extracts Source: MDPI (Plants) URL:[Link]

Technical Support Center: Resolving Retention Time Shifts for Isorhamnetin-3-O-galactoside

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Target Compound: Isorhamnetin-3-O-galactoside (Cacticin) Class: Flavonol Glycoside Critical Priority: Separation from isomer Isorhamnetin-3-O-glucoside[1]

Introduction

Welcome to the technical support hub for Isorhamnetin-3-O-galactoside. As a researcher, you know that retention time (


) stability is the bedrock of reproducible chromatography. For flavonoid glycosides, shifts in 

are rarely random; they are symptomatic of specific chemical or physical instabilities.[1]

This guide moves beyond generic troubleshooting. We analyze the specific physicochemical properties of Isorhamnetin-3-O-galactoside—specifically its phenolic acidity (pKa ~6.[1]4) and glycosidic bond stability—to resolve your retention time issues.[1]

Part 1: The Diagnostic Triage (Visual Workflow)

Before adjusting your method, isolate the variable. Use this decision tree to categorize your


 shift.[1][2]

RetentionTimeTriage Start START: Define the Shift Pattern Monotonic Pattern: Monotonic Drift (Steadily increasing or decreasing) Start->Monotonic Random Pattern: Random Jumping (No discernible trend) Start->Random Step Pattern: Sudden Step Change (Stable -> Shift -> Stable) Start->Step EqCheck Check: Column Equilibration Monotonic->EqCheck Is drift < 5%? PumpCheck Check: Pump Pulsation / Leak Random->PumpCheck BatchCheck Check: Mobile Phase Batch Step->BatchCheck Sol_Phase Root Cause: Stationary Phase Collapse or Organic Modifier Evaporation EqCheck->Sol_Phase Equilibration OK Sol_Temp Root Cause: Temperature Fluctuation (Thermostat Failure) PumpCheck->Sol_Temp Pump OK Sol_pH Root Cause: pH Drift near pKa (6.4) BatchCheck->Sol_pH New Batch?

Figure 1: Diagnostic decision tree for isolating the source of retention time instability.[1]

Part 2: Technical Troubleshooting Modules
Module 1: The Chemistry of Drift (pH & Ionization)

The Symptom: Your retention time is drifting earlier (decreasing


) over a long sequence, or shifts drastically between mobile phase batches.

The Science: Isorhamnetin-3-O-galactoside possesses phenolic hydroxyl groups on the B-ring and A-ring.[1] The most acidic proton typically has a pKa of approximately 6.2 – 6.4 [1].

  • The Danger Zone: If your mobile phase pH is unbuffered and sits near pH 5.0–6.0 (e.g., plain water/methanol), the compound exists in a dynamic equilibrium between its neutral and ionized (deprotonated) states.

  • The Result: Ionized species are more polar and elute faster. Even a 0.1 pH unit shift (caused by CO2 absorption in the mobile phase) can cause significant

    
     drift.
    

Corrective Protocol:

  • Acidify the Mobile Phase: You must suppress ionization.[1] Ensure your aqueous phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid (resulting pH ~2.6 – 2.8).

  • Buffer Capacity: If using weak acids (Formic/Acetic), ensure the concentration is sufficient (≥10mM) to resist pH changes from the sample matrix.

Module 2: Critical Pair Resolution (Isomer Shifts)

The Symptom: You observe "peak merging" or the loss of resolution between Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside.[1]

The Science: These two compounds are structural isomers, differing only in the stereochemistry of the hydroxyl group at the C4 position of the sugar moiety (axial vs. equatorial).

  • Elution Order: On standard C18 columns, the Galactoside typically elutes before the Glucoside due to slightly higher polarity and different solvation shell geometry [2].[1]

  • The Shift: As C18 columns age, the "steric selectivity" (ability to distinguish shape) degrades faster than general hydrophobicity. A shift in

    
     here often manifests as the two peaks merging into one broad peak.
    

Corrective Protocol:

  • Temperature Control: Selectivity for these isomers is highly temperature-dependent.[1] A shift of ±2°C can ruin resolution.[1] Lock column oven at 25°C or 30°C. Do not run at ambient temperature.

  • Solvent Choice: If resolution is lost, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts more specifically with the sugar hydroxyls, often improving isomer separation.

Module 3: Sample Stability (Hydrolysis)

The Symptom: The Isorhamnetin-3-O-galactoside peak area decreases, and a new peak appears much later in the chromatogram (higher


).[1]

The Science: The O-glycosidic bond at the C3 position is susceptible to acid hydrolysis and enzymatic degradation.

  • The New Peak: The late-eluting peak is Isorhamnetin Aglycone .[1]

  • Cause: Samples prepared in highly acidic diluents (e.g., 5% HCl) or left in the autosampler at room temperature for >24 hours can undergo hydrolysis.[1]

Corrective Protocol:

  • Autosampler Temp: Maintain autosampler at 4°C .

  • Diluent: Dissolve samples in MeOH:Water (50:50) with no more than 0.1% acid.[1][3] Avoid strong mineral acids (HCl) in sample prep unless hydrolysis is intended.[1]

Part 3: Data Summary & Standardized Parameters

Use these parameters to benchmark your system. If your


 deviates by >10% from these relative values, suspect a system issue.

Table 1: Retention Time Shift Diagnostics

Shift TypeDirectionPrimary SuspectVerification Step
Drift Decreasing

Organic evaporationCheck if mobile phase bottles are capped; verify "A" line filter is not clogged (starving aqueous).
Drift Decreasing

Column DewettingOccurs in 100% aqueous starts.[1] Add 5% organic to Initial Mobile Phase.[1]
Jump RandomPump PulsationCheck pressure ripple. If >2%, purge pump heads and check check-valves.[1]
Shift EarlierpH > pKaMeasure aqueous mobile phase pH.[1] Must be < 3.0.
Vanishing N/AHydrolysisCheck for appearance of Aglycone peak (Isorhamnetin) at high

.

Table 2: Recommended HPLC Conditions (Self-Validating)

ParameterSettingRationale
Column C18 (End-capped), 100Å, 2.6µm or 5µmHigh surface area for retention; end-capping reduces peak tailing.[1]
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of phenolic -OH (pKa ~6.4).[1]
Mobile Phase B Acetonitrile (or MeOH for isomer separation)ACN for sharper peaks; MeOH for better Gal/Glu selectivity.[1]
Gradient 5% B to 40% B over 20 minsShallow gradient required to separate glycoside isomers.
Temperature 30°C ± 0.5°CCritical for reproducible selectivity.[1]
Wavelength 354 nm (Bandwidth 4nm)Max absorption for flavonols; minimizes impurity noise.[1]
Part 4: Frequently Asked Questions (FAQs)

Q: I see a "shoulder" on my Isorhamnetin-3-O-galactoside peak. Is this a retention time shift? A: Likely not. A shoulder usually indicates the partial separation of the Glucoside isomer . This suggests your column efficiency is degrading (plate count dropping) or your mobile phase composition has slightly changed.[1][4] Try lowering the flow rate or reducing the gradient slope to recover baseline separation.[5]

Q: My retention time drops significantly over the weekend. Why? A: This is the "Evaporation Effect."[1] If using a premixed mobile phase (e.g., 50:50 MeOH:Water), the methanol evaporates faster than water, making the mobile phase more aqueous (increasing


) or less organic (decreasing 

depending on line configuration).[1] Always use a binary pump system (mix A and B on-line) rather than premixing volatile solvents for long runs.[1]

Q: Can I use a phosphate buffer instead of Formic Acid? A: Yes, and it is often more stable.[1] A 20mM Potassium Phosphate buffer (pH 2.5) will provide rock-solid retention times.[1] However, do not use phosphate buffers if you are using LC-MS, as they are non-volatile and will ruin the mass spectrometer source.[1]

References
  • FooDB. (n.d.). Isorhamnetin 3-galactoside: Physicochemical Properties and pKa.[1][6] Retrieved from [Link][1]

  • Schieber, A., et al. (2002).[1] Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv.[7] "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS.[1][7] Phytochemical Analysis.[1][3][7][8][9][10] Retrieved from [Link]

  • MTC USA. (2026). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]

  • Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

Sources

Stability of Isorhamnetin-3-O-galactoside in aqueous vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for Isorhamnetin-3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this flavonoid glycoside in common laboratory solvents. We will address frequently encountered issues and offer troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of Isorhamnetin-3-O-galactoside.

Q1: What is the general stability profile of Isorhamnetin-3-O-galactoside?

Isorhamnetin-3-O-galactoside, like other flavonoid glycosides, possesses greater stability than its aglycone form (Isorhamnetin).[1][2] The presence of the galactose moiety at the C3 position generally enhances aqueous solubility and protects the core flavonoid structure from rapid degradation.[2][3] However, it is susceptible to degradation under specific environmental conditions, primarily through hydrolysis, oxidation, and photodegradation.[1][4]

Q2: How does solvent choice (aqueous vs. organic) impact its stability?

The choice of solvent is critical and directly influences the dominant degradation pathways.

  • Aqueous Solvents (e.g., Buffers, Cell Culture Media): In aqueous solutions, the primary stability concerns are pH-dependent hydrolysis and oxidation. Flavonoids are often more stable in slightly acidic conditions (pH 3-6) and can degrade rapidly in neutral or alkaline (pH > 7) environments, especially when heated.[1][5] The polar, protic nature of water can facilitate hydrolytic cleavage of the glycosidic bond. Furthermore, the presence of dissolved oxygen in aqueous media can promote oxidative degradation.[1]

  • Organic Solvents (e.g., DMSO, Ethanol, Methanol): High-purity, anhydrous organic solvents are generally preferred for long-term stock solution storage. Solvents like DMSO, ethanol, and methanol are common choices.[6][7] They minimize the risk of hydrolysis. However, photodegradation can be more pronounced in some organic solvents. Studies on other flavonoids have shown that photodegradation can be faster in polar solvents compared to non-polar ones, suggesting that even in organic solvents, the specific environment matters.[4][8] For stock solutions, DMSO is a common choice due to its excellent solvating power, but it must be stored properly (desiccated, at -20°C or -80°C) to prevent water absorption.

Q3: What are the primary degradation pathways for Isorhamnetin-3-O-galactoside?

Understanding the degradation mechanisms is key to preventing them. The three main pathways are:

  • Hydrolysis: This involves the cleavage of the O-glycosidic bond, releasing the aglycone (Isorhamnetin) and a galactose sugar molecule. This reaction is significantly accelerated by acidic conditions (e.g., 2M HCl) or enzymatic activity (e.g., β-glucosidase, snailase). While generally more stable at neutral pH than under harsh acidic conditions, gradual hydrolysis can still occur over time in aqueous buffers.

  • Oxidation: The flavonoid structure, rich in phenolic hydroxyl groups, is prone to oxidation.[9][10] This can be triggered by dissolved oxygen, metal ions (like Cu2+), or reactive oxygen species (ROS).[1][9] Oxidation can lead to the formation of various degradation products, often involving the opening of the heterocyclic C ring, which results in a loss of biological activity.

  • Photodegradation: Flavonoids strongly absorb UV light, which can lead to their degradation.[11] Photo-oxidation is a common mechanism where the flavonoid absorbs a photon, making it highly reactive and susceptible to degradation.[4][8] This is a significant concern for solutions left exposed to ambient or UV light.

I3G Isorhamnetin-3-O-galactoside Hydrolysis Hydrolysis I3G->Hydrolysis Acid (H+) Enzymes Heat Oxidation Oxidation I3G->Oxidation Oxygen (O2) Metal Ions ROS Photo Photodegradation I3G->Photo UV / Visible Light Aglycone Isorhamnetin (Aglycone) + Galactose Hydrolysis->Aglycone Oxidized Oxidized Degradants Oxidation->Oxidized Photo_Deg Photodegradation Products Photo->Photo_Deg Aglycone->Oxidation Oxygen (O2) Metal Ions ROS

Caption: Primary degradation pathways for Isorhamnetin-3-O-galactoside.

Q4: What are the best practices for preparing and storing solutions?
  • Long-Term Storage (Months to Years): Store the compound as a dry powder at -20°C or -80°C in a light-protected, airtight container.[12][13]

  • Stock Solutions (Weeks to Months): Prepare concentrated stock solutions (e.g., 10-50 mM) in high-purity, anhydrous DMSO or ethanol.[6] Aliquot into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure, and store at -20°C or -80°C.

  • Working Solutions (Hours to Days): Prepare fresh working solutions for each experiment by diluting the stock solution into your aqueous buffer or cell culture medium immediately before use. Do not store dilute aqueous solutions for extended periods. If you must prepare them in advance, keep them on ice and protected from light for no more than a few hours.

Section 2: Troubleshooting Guides
Issue 1: My compound's biological activity is lower than expected or inconsistent between experiments.
  • Possible Cause: Degradation of the compound in the aqueous assay buffer. Flavonoid glycosides can be unstable in physiological buffers (pH ~7.4), especially during long incubation times at 37°C.[5]

  • Troubleshooting Steps:

    • Confirm Stock Integrity: Before troubleshooting the assay, verify the concentration and purity of your DMSO stock solution using HPLC-UV or LC-MS.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer. Add the compound to your cells or assay system as the final step before measurement.

    • Prepare Fresh: Always prepare the final working dilution from your frozen stock immediately before each experiment. Never reuse leftover diluted aqueous solutions.

    • pH Control: Check the pH of your final assay buffer. If possible, use a buffer with a slightly acidic pH if your experimental system allows it.[12]

    • Run a Time-Course Stability Check: Incubate your compound in the final assay buffer under the exact experimental conditions (e.g., 37°C for 24 hours) but without cells or other reagents. Analyze samples by HPLC at different time points (0, 2, 4, 8, 24h) to quantify degradation.

Issue 2: I see new or growing peaks in my HPLC/LC-MS analysis over time.
  • Possible Cause: You are likely observing the formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Degradant: The most common degradant from hydrolysis will be the aglycone, Isorhamnetin. This will have a different retention time (typically longer on reverse-phase HPLC) and a molecular weight of 316.26 g/mol , compared to 478.4 g/mol for the parent glycoside.

    • Check Your Solvent: If using an aqueous solvent, degradation is likely due to hydrolysis or oxidation. If you see this in an organic stock (like DMSO), it may be due to water contamination or photodegradation if not stored properly.

    • Review Storage Conditions: Ensure stock solutions are stored in amber vials, properly sealed, and at -20°C or below.[12] Ensure your DMSO is anhydrous.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under acidic, basic, oxidative, and photolytic conditions (see Protocol 2). This will help you identify the retention times of specific degradants, confirming their presence in your experimental samples.[5][14]

Section 3: Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures the preparation of high-quality, stable solutions for experimental use.

  • Materials:

    • Isorhamnetin-3-O-galactoside (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protecting (amber) microcentrifuge tubes or cryovials

    • Calibrated analytical balance and precision pipettes

  • Procedure for 10 mM Stock Solution:

    • Equilibrate the vial of solid Isorhamnetin-3-O-galactoside to room temperature before opening to prevent condensation.

    • Weigh out a precise amount of the solid (e.g., 2.39 mg). The molecular weight is 478.4 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 2.39 mg, add 500 µL of DMSO to make a 10 mM solution.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber vials.

    • Store the aliquots at -20°C or -80°C for long-term use.

  • Procedure for Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Perform a serial dilution in your final aqueous buffer or cell culture medium to achieve the desired working concentration. Ensure rapid and thorough mixing to prevent precipitation.

    • Use the working solution immediately.

Protocol 2: Forced Degradation Stability Assessment

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, as recommended by ICH guidelines.[14][15]

start Prepare 1 mg/mL Solution in Methanol:Water (1:1) control Control Sample (T=0, protected from light) start->control acid Acid Hydrolysis Add 0.1 M HCl Incubate @ 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate @ RT start->base oxid Oxidation Add 3% H2O2 Incubate @ RT start->oxid photo Photostability Expose to UV Light (ICH Q1B) start->photo analyze Analyze All Samples by HPLC-UV/MS (e.g., at 2, 8, 24 hours) control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->analyze photo->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

  • Objective: To determine the stability of Isorhamnetin-3-O-galactoside under stress conditions.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a methanol:water (1:1) mixture.

    • Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated UV light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

    • Control: Keep 1 mL of the compound solution mixed with 1 mL of water at room temperature, protected from light.

    • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition. For acid/base samples, neutralize with an equimolar amount of base/acid before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to profile the degradants.

Protocol 3: Stability-Indicating HPLC-UV Method
  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the polar glycoside from its less polar aglycone and other degradants.

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure sharp peaks).

    • Solvent B: Acetonitrile or Methanol.

  • Example Gradient: Start with 10-20% B, ramp up to 90% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Isorhamnetin-3-O-galactoside, typically around 254 nm and 350-370 nm.[3] Using a DAD allows for the full UV spectrum to be collected, helping to distinguish parent from degradant peaks.

  • Quantification: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 control sample.

Section 4: Data Summary

Table 1: Solubility and Storage Recommendations for Isorhamnetin-3-O-galactoside

SolventSolubilityRecommended UseLong-Term Storage Condition
WaterSlightly soluble[16]Not recommended for storageNot Recommended
Aqueous Buffers (pH 5-7)pH-dependentFreshly prepared working solutionsNot Recommended
DMSOSoluble[6][7]Concentrated stock solutions-20°C to -80°C, anhydrous, amber vials
Ethanol / MethanolSoluble[6][7]Concentrated stock solutions-20°C to -80°C, anhydrous, amber vials

Table 2: Key Factors Influencing Stability and Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
pH High instability in alkaline (pH > 7.5) and strong acidic conditions.[5][17][18] Relatively stable in slightly acidic pH (3-6).[1]Use slightly acidic buffers when possible. Avoid storing in alkaline solutions. Prepare fresh in neutral buffers.
Temperature Degradation rate increases significantly with elevated temperature.[1][12]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep working solutions on ice.
Light Susceptible to photodegradation, especially under UV exposure.[1][4]Store all solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during experiments.
Oxygen Can undergo oxidative degradation, especially in the presence of metal ions.[1]Use high-purity solvents. Consider de-gassing aqueous buffers for long-term experiments.
References
  • FooDB. (2010, April 8). Showing Compound Isorhamnetin 3-galactoside (FDB000605).
  • Bokkenheuser, V. D., Shackleton, C. H., & Winter, J. (n.d.).
  • Verduin, J., Den Uijl, M. J., Peters, R. J. B., & Van Bommel, M. R. (2020, June 3). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • Šešelj, D., Krstić, M., Pešaković, A., Tešević, V., & Milosavljević, S. (n.d.). Application of hydrolytic methods in analysis of flavonoid glycosides.
  • Zhou, J., Yao, S., & Li, Y. (n.d.). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. PubMed.
  • Zhou, J., Yao, S., & Li, Y. (2011, August 19). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. Taylor & Francis Online.
  • Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020, March 10). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
  • Sondergeld, P., Hahn, D., Schieber, A., & Carle, R. (2022, June 9).
  • Rizzini, F., & Fuhrmann, B. (n.d.).
  • BenchChem. (2025). Floramanoside A solubility and stability in different solvents.
  • Verduin, J., Den Uijl, M. J., Peters, R. J. B., & Van Bommel, M. R. (2020, June 3). Photodegradation Products and their Analysis in Food. UvA-DARE (Digital Academic Repository).
  • Fabbricini, A., Iacopini, P., & Ranieri, A. (2004, April). Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. Ovid.
  • Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online.
  • BenchChem. (2025). Preventing degradation of Anthemis glycoside A during storage.
  • Li, Y., & Qu, H. (2026, January 6).
  • Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • Singh, S., Singh, S., & Lillard, J. W. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Schnarr, K., et al. (2025, June 2). Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation.
  • Zhang, Y., et al. (2022, March 20). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC.
  • Pawar, T. S., et al. (2024, February 15).
  • Lei, J., et al. (2025, July 30).
  • Ouchbani, T., et al. (2024, December 10). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. MDPI.
  • Liu, R., et al. (2007, June 15).
  • Zhang, J., et al. (2019, August 22). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase)
  • Wang, H., et al. (n.d.). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. PMC.
  • Unknown. (n.d.).
  • Kim, D., et al. (2009, August 15).
  • Unknown. (n.d.). Analytical Methods. RSC Publishing.
  • Unknown. (n.d.). developing a novel thermal proteomic profiling method to identify phytochemical target engagement. IslandScholar.
  • Wang, H., et al. (2023, May 6). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia.pub.
  • Extrasynthese. (n.d.). Isorhamnetin-3-O-galactoside 1446 S, CAS 6743-92-6 - Flavonol.
  • Antunes-Ricardo, M., et al. (n.d.).
  • Gáspár, R., et al. (n.d.). Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro. MDPI.
  • ChemFaces. (n.d.). Isorhamnetin 3-O-galactoside | CAS:6743-92-6 | Manufacturer.
  • Antunes-Ricardo, M., et al. (2017, August 3). (PDF) Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.).
  • ScreenLib. (n.d.). Isorhamnetin 3-O-galactoside | CAS 6743-92-6.
  • MOLNOVA. (n.d.).
  • MedchemExpress.com. (n.d.). Isorhamnetin 3-O-galactoside (Cacticin) | Thrombin Inhibitor.
  • Yahfoufi, N., et al. (n.d.).

Sources

Overcoming low recovery rates in Isorhamnetin-3-O-galactoside extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to maximizing the recovery of Isorhamnetin-3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low extraction yields. We will explore the critical parameters of the extraction process, offering field-proven insights and evidence-based solutions to help you troubleshoot and optimize your protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Recovery

This section addresses specific, common problems encountered during the extraction of Isorhamnetin-3-O-galactoside.

Q1: My overall recovery of Isorhamnetin-3-O-galactoside is significantly lower than expected. Where should I begin troubleshooting?

A low yield is a common but solvable issue. A systematic approach is crucial to identify the bottleneck in your process. The primary factors to investigate are: (1) Sample Preparation, (2) Solvent System, (3) Extraction Parameters, and (4) Compound Stability.

The workflow below provides a logical sequence for troubleshooting. Start by evaluating your solvent system, as it is the most frequent cause of poor recovery for flavonoid glycosides.

TroubleshootingWorkflow start Start | Low Recovery solvent Step 1: Solvent System Is the solvent polarity optimal? Is aqueous ethanol (70-80%) being used? start->solvent solvent->solvent params Step 2: Extraction Parameters Are temperature, time, and solid-liquid ratio optimized? solvent->params If Yes params->params stability Step 3: Compound Stability Is hydrolysis or thermal degradation occurring? Check pH and temperature. params->stability If Yes stability->stability purification Step 4: Purification Loss Are you losing the compound during partitioning or chromatography? stability->purification If No Degradation purification->purification success Optimized Yield purification->success If No

Caption: A logical workflow for troubleshooting low extraction yields.

Q2: I suspect my solvent choice is suboptimal. What are the best practices for selecting an extraction solvent for Isorhamnetin-3-O-galactoside?

Solvent selection is paramount and is dictated by the polarity of the target molecule. Isorhamnetin-3-O-galactoside is a flavonoid glycoside, meaning it has a sugar moiety (galactose) attached to the isorhamnetin aglycone. This sugar group significantly increases the molecule's polarity compared to the aglycone alone.

Therefore, moderately polar solvents are most effective. Pure ethanol or methanol can be effective, but the addition of water often improves extraction efficiency by increasing the solvent's polarity to better match the glycoside's properties.[1]

Key Recommendations:

  • Primary Choice: An aqueous ethanol solution, typically in the range of 70-80%, is a robust starting point for reflux extraction.[2][3] This concentration balances the solvation of the glycoside with sufficient penetration into the plant matrix.

  • Mechanism: The ethanol component disrupts cell membranes and dissolves the flavonoid, while the water content swells the plant material and enhances the solubility of the polar glycoside.

  • Optimization: The optimal ethanol concentration can vary depending on the plant matrix. If yields are low, consider running small-scale parallel extractions with varying ethanol concentrations (e.g., 50%, 70%, 90%) to determine the ideal ratio for your specific material.[2]

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Key Considerations
Water10.2100Can be a poor solvent on its own for less polar compounds; risk of microbial growth.[4]
Ethanol 4.3 78 Excellent, safe, and effective solvent, especially when mixed with water.[5]
Methanol5.165Highly effective but more toxic than ethanol.
Ethyl Acetate4.477Often used in liquid-liquid partitioning to separate compounds of intermediate polarity.[3][6]
n-Butanol4.0118Useful for partitioning and isolating highly polar glycosides from the aqueous phase after initial extraction.[3][7]
Hexane0.169Non-polar; primarily used for initial defatting of the plant material.

Q3: Could my extraction temperature be degrading the Isorhamnetin-3-O-galactoside?

This is a critical concern. There is a trade-off between extraction efficiency and thermal stability.

  • Positive Effect of Heat: Increasing the temperature generally enhances extraction yield by improving solvent viscosity, penetration, and the solubility of the target compound.[2]

  • Negative Effect of Heat: Flavonoids, and particularly their glycosides, can be susceptible to thermal degradation at excessively high temperatures or during prolonged exposure. This can lead to the breakdown of the compound and a subsequent decrease in yield.[2][8]

Key Recommendations:

  • Optimal Temperature Range: For conventional reflux extraction with aqueous ethanol, a temperature of around 70-80°C is often found to be optimal, maximizing extraction without causing significant degradation.[2]

  • Monitoring: If you suspect degradation, try lowering the extraction temperature and extending the extraction time to compensate. Compare the yields to determine if a lower temperature is beneficial.

  • Advanced Methods: Techniques like Ultrasound-Assisted Extraction (UAE) can often be performed at lower temperatures (e.g., 50-60°C), reducing the risk of thermal degradation while still achieving high efficiency.[9][10]

Q4: I am observing unexpected peaks in my HPLC analysis, suggesting my target compound might be hydrolyzing into its aglycone (isorhamnetin). How can I prevent this?

Hydrolysis is the cleavage of the glycosidic bond that separates the galactose sugar from the isorhamnetin aglycone. This can be a major source of yield loss if the glycoside is your target. This process can be catalyzed by acids, bases, or enzymes present in the plant matrix.[11][12]

Key Recommendations:

  • pH Control: The pH of your extraction solvent is a critical factor. Flavonoid glycosides are most stable in a slightly acidic to neutral environment (pH 4-7). Strongly acidic or alkaline conditions can promote hydrolysis.[13][14] For instance, some protocols for microwave-assisted extraction (MAE) of flavonoids have found an optimal pH of 8.4, while others report better yields for different flavonoids at a pH of 2.[13][14] If hydrolysis is suspected, ensure your solvent is buffered or adjusted to a neutral pH.

  • Enzymatic Deactivation: Plants contain endogenous enzymes (like β-glucosidases) that can cleave glycosidic bonds.[12][15] A brief pre-treatment of the plant material by blanching with steam or boiling in ethanol for a few minutes can denature these enzymes and prevent hydrolysis during the extraction process.

  • Intentional Hydrolysis: It is important to note that some protocols intentionally use acid hydrolysis to quantify the total amount of a specific flavonoid by converting all its glycosides to the aglycone form. Ensure this is not an unintended step in your procedure.

Q5: My conventional reflux extraction takes several hours. How can I accelerate the process without compromising the recovery rate?

Modern extraction techniques can drastically reduce extraction times while often increasing yields.[11][16]

Key Recommendations:

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, significantly enhancing mass transfer and accelerating extraction.[14][17] UAE can often reduce extraction times from hours to minutes (e.g., 20-40 minutes).[9][17]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant cells. This internal pressure buildup causes the cell walls to rupture, releasing the target compounds into the solvent.[13][18] MAE is extremely fast and efficient, with typical extraction times under 30 minutes.[5][16]

Table 2: Comparison of Extraction Methodologies

FeatureConventional RefluxUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Principle Heat & DiffusionAcoustic CavitationDielectric Heating
Time Long (Hours)Short (Minutes)[10][16]Very Short (Minutes)[5][13]
Solvent Usage HighReducedReduced[16]
Temperature High (Boiling Point)Lower / Controlled[9]High (Internally)
Efficiency ModerateHigh[17]Very High[18][19]
Degradation Risk Moderate (Thermal)Low (if temp controlled)Can be high if not optimized

Experimental Protocols

Protocol 1: Optimized Conventional Reflux Extraction

This protocol is a robust baseline for extracting Isorhamnetin-3-O-galactoside.

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder (40-60 mesh). For lipid-rich materials, pre-extract with a non-polar solvent like hexane to defat the sample.

  • Extraction:

    • Place 100 g of powdered material into a round-bottom flask.

    • Add 1.5 L of 70% aqueous ethanol (a 1:15 solid-to-liquid ratio).[3]

    • Heat the mixture to reflux at 70-80°C and maintain for 2 hours with continuous stirring.[2]

    • Allow the mixture to cool slightly and filter through a Büchner funnel.

    • Return the plant residue to the flask and repeat the extraction with fresh solvent for another 2 hours.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a significant reduction in time and often improves yield.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of powdered material into a beaker or flask.

    • Add 250 mL of 48% aqueous ethanol (a 1:25 solid-to-liquid ratio).[9]

    • Place the vessel into an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a power of 300 W for 30 minutes, maintaining the temperature at 50°C using a cooling water bath.[9]

    • After sonication, centrifuge the mixture at high speed (e.g., 6000 rpm) for 10 minutes.[10]

  • Collection: Decant and collect the supernatant. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated. Combine supernatants for downstream processing.

Frequently Asked Questions (FAQs)

Q: What is the role of the solid-to-liquid ratio in extraction efficiency? A: The solid-to-liquid ratio is crucial for creating a large concentration gradient between the plant material and the solvent, which drives the mass transfer of the target compound.[20] A higher ratio (more solvent) generally increases extraction yield up to a certain point, after which the effect plateaus.[2][18] However, using excessive solvent makes the subsequent concentration step more time-consuming and energy-intensive. Ratios between 1:10 and 1:35 (w/v) are commonly reported as effective starting points.[2][17][18]

Q: What is enzyme-assisted extraction (EAE) and when should it be considered? A: EAE involves the use of specific enzymes, such as cellulases, pectinases, and hemicellulases, to break down the plant cell wall components.[11][17] This enzymatic degradation enhances the release of intracellular compounds. EAE is particularly useful for tough, fibrous plant materials where conventional methods struggle to penetrate the cellular structure. It can be used as a pre-treatment before another extraction method (like UAE) to synergistically boost yields.[9][17]

Q: After obtaining a crude extract, what are the typical next steps for purification? A: Purification is essential to isolate Isorhamnetin-3-O-galactoside. A common workflow involves:

  • Liquid-Liquid Partitioning: The crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity. A typical sequence is petroleum ether (to remove fats), followed by ethyl acetate, and finally n-butanol. The highly polar Isorhamnetin-3-O-galactoside is expected to enrich in the n-butanol fraction.[3][7]

  • Column Chromatography: The enriched n-butanol fraction is then subjected to column chromatography. Polyamide resin is particularly effective for separating flavonoids. The column is eluted with a stepwise gradient of ethanol in water (e.g., starting with 100% water and increasing to 25%, 50% ethanol).[3][7] Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.

References

  • Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC. (n.d.).
  • Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves - J-Stage. (n.d.).
  • Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC. (n.d.).
  • Optimization of microwave-assisted extraction of flavonoids from young barley leaves - International Agrophysics. (n.d.).
  • Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro - BioResources. (2021, October 17).
  • Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - MDPI. (2022, February 18).
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (2022, November 21).
  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC. (2024, February 19).
  • Glycoside hydrolases for extraction and modification of polyphenolic antioxidants. (n.d.).
  • Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. (n.d.).
  • One-Step Extraction and Hydrolysis of Flavonoid Glycosides in Rape Bee Pollen Based on Soxhlet-Assisted Matrix Solid Phase Dispersion - ResearchGate. (n.d.).
  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - Frontiers. (2022, June 9).
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (2020, September 24).
  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - MDPI. (2024, July 10).
  • Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies - Benchchem. (n.d.).
  • Application Note and Protocol: Isolation and Purification of Isorhamnetin-3-O-glucoside - Benchchem. (n.d.).
  • Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - MDPI. (2025, May 8).
  • Green Chemistry - RSC Publishing. (n.d.).
  • Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - MDPI. (2025, July 30).
  • The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents. (n.d.).
  • Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characterization, kinetics and bioactivity - PMC. (n.d.).
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).

Sources

Removing chlorophyll interference in Isorhamnetin-3-O-galactoside isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phytochemistry Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the isolation of Isorhamnetin-3-O-galactoside from crude botanical matrices.

Below, you will find diagnostic FAQs, self-validating experimental workflows, and quantitative data to resolve chlorophyll interference during flavonoid purification.

Diagnostic FAQs: Understanding the Interference

Q1: Why does chlorophyll critically interfere with the isolation of Isorhamnetin-3-O-galactoside? A1: Chlorophylls (a and b) are highly lipophilic pigments that readily co-extract with flavonoids when using universal polar solvents like ethanol or methanol. During downstream isolation of Isorhamnetin-3-O-galactoside—a bioactive flavonol glycoside noted for its hepatoprotective and anti-inflammatory properties [3]—chlorophylls cause two major points of failure:

  • Spectroscopic Masking: Chlorophylls absorb strongly in the 350–450 nm range, directly overlapping with the Band I absorbance of the flavonol backbone. This masks the target peak during UV-Vis guided fractionation.

  • Resin Fouling: The long hydrocarbon phytol tail of chlorophyll binds irreversibly to the hydrophobic stationary phases of preparative HPLC columns (e.g., C18) and size-exclusion resins (e.g., Sephadex LH-20). This causes severe baseline drift, increased backpressure, and permanent loss of column resolution [2].

Q2: Why can't I use standard silica gel chromatography to separate them? A2: While normal-phase silica gel excels at separating non-polar compounds, Isorhamnetin-3-O-galactoside is highly polar due to its galactoside sugar moiety. Eluting it from silica requires highly polar solvent systems (e.g., high ratios of methanol or water), which can cause silica dissolution or irreversible adsorption of the flavonoid. Liquid-liquid extraction (LLE) or Solid-Phase Extraction (SPE) are structurally more appropriate first-line "de-greening" steps [2].

Q3: What is the optimal solvent system for partitioning chlorophyll away from my target flavonoid? A3: The most robust biphasic system for this specific polarity profile is the HEMWat system: Hexanes-Ethyl Acetate-Methanol-Water (e.g., 5:5:5:5 v/v) or a simplified Hexane/Aqueous Methanol partition. We exploit the extreme lipophilicity of chlorophyll; its phytol tail forces it almost exclusively into the upper non-polar hexane phase. Conversely, the galactoside moiety anchors Isorhamnetin-3-O-galactoside in the lower polar aqueous-methanol phase [1].

Experimental Workflows

The following diagram illustrates the logical progression of the de-greening and isolation phases.

G Start Crude Plant Extract (Chlorophyll & Flavonoids) Solvent Resuspend in 80% Aqueous MeOH Start->Solvent LLE Liquid-Liquid Extraction (Add Hexane 1:1 v/v) Solvent->LLE HexaneLayer Upper Hexane Layer (Chlorophylls & Waxes) LLE->HexaneLayer Non-polar partition AqLayer Lower Aqueous Layer (Isorhamnetin-3-O-galactoside) LLE->AqLayer Polar partition Discard Waste Receptacle HexaneLayer->Discard Discard/Recycle SPE Solid Phase Extraction (C18) Wash: 20% MeOH | Elute: 70% MeOH AqLayer->SPE Load onto C18 column HPLC Prep-HPLC Purification (Target Flavonoid Isolation) SPE->HPLC Purified Fraction Elution

Workflow for chlorophyll removal and Isorhamnetin-3-O-galactoside isolation.

Self-Validating Methodologies

To ensure scientific integrity, do not proceed to the next step without passing the Self-Validation Checkpoint .

Protocol A: Biphasic Liquid-Liquid Extraction (LLE) De-greening
  • Reconstitution: Dissolve the crude dried botanical extract in 80% aqueous methanol (v/v) at a concentration of 50 mg/mL. Causality: 80% methanol is polar enough to dissolve the flavonoid glycoside but maintains enough water content to repel highly lipophilic waxes and pigments.

  • Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of HPLC-grade Hexane.

  • Agitation: Invert the funnel gently 15-20 times. Vent the stopcock frequently to release vapor pressure. Causality: Vigorous shaking can cause intractable emulsions due to co-extracted plant saponins; gentle inversion ensures sufficient surface area contact without emulsification.

  • Phase Separation: Allow the funnel to rest for 30 minutes until two distinct, sharp layers form.

  • Collection: Drain the lower aqueous-methanol layer (containing Isorhamnetin-3-O-galactoside) into a clean flask.

  • Self-Validation Checkpoint: Spot both layers on a silica gel TLC plate. Develop in a mobile phase of Toluene:Ethyl Acetate:Methanol (4:3:3). View under 365 nm UV light. The extraction is successful if the upper phase exhibits intense red fluorescence (chlorophyll) and the lower phase shows dark UV-quenching spots at 254 nm with yellow-green fluorescence at 365 nm (flavonoids)[2].

Protocol B: Solid-Phase Extraction (SPE) Clean-up

Use this protocol for extracts where LLE is insufficient or if trace chlorophyll remains.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 10g stationary phase) with 3 column volumes (CV) of 100% Methanol, followed by 3 CV of LC-MS grade Water.

  • Loading: Load the aqueous-methanol fraction (from Protocol A) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Interference Removal): Wash the column with 3 CV of 20% aqueous methanol. Causality: This removes highly polar interferences (sugars, organic acids) without eluting the target flavonoid.

  • Elution (Target Recovery): Elute Isorhamnetin-3-O-galactoside using 3 CV of 70% aqueous methanol. Causality: 70% methanol provides the exact dielectric constant needed to disrupt the hydrophobic interactions between the C18 resin and the flavonol backbone [4].

  • Self-Validation Checkpoint: Analyze the 70% methanol eluate via HPLC-DAD. A successful clean-up will yield a flat baseline in the highly hydrophobic region (>80% organic modifier) while displaying a sharp, symmetrical peak for Isorhamnetin-3-O-galactoside at its characteristic retention time [4].

Quantitative Data Presentation

When designing your purification pipeline, consult the table below to balance chlorophyll removal efficiency against the recovery yield of Isorhamnetin-3-O-galactoside.

Purification StrategyChlorophyll Removal Efficiency (%)Flavonoid Recovery (%)ScalabilityPrimary Chemical Mechanism
Liquid-Liquid Extraction (Hexane/MeOH) 85.0 - 90.0%> 92.0%High (Industrial)Polarity-driven solvent partitioning [1]
Solid-Phase Extraction (C18 Cartridge) > 95.0%88.0 - 94.0%Medium (Prep-scale)Hydrophobic retention & selective elution [2]
Cold Sedimentation (Water Reconstitution) ~ 94.5%< 50.0% (High Loss)HighDifferential solubility/Precipitation [5]

Note: While cold sedimentation removes chlorophyll effectively, it is not recommended for Isorhamnetin-3-O-galactoside due to the high precipitation loss of poorly water-soluble flavonoids [5].

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)
  • A Green Workflow to Determine Flavonoids from Physalis angulata L.

Validation & Comparative

A Researcher's Guide to the Chromatographic Separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of natural product chemistry and phytochemical analysis, the ability to resolve structurally similar compounds is a cornerstone of accurate quantification and biological assessment. Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside, two flavonoid isomers differing only by the epimeric orientation of a single hydroxyl group on their sugar moieties, present a classic and formidable separation challenge. This guide offers an in-depth, technically-grounded comparison of chromatographic strategies, providing researchers, scientists, and drug development professionals with the insights and methodologies required to successfully resolve these closely related analytes.

The Analytical Conundrum: Structural Subtlety Dictates Separation Strategy

The core challenge in separating Isorhamnetin-3-O-galactoside from Isorhamnetin-3-O-glucoside lies in their profound structural similarity. Both compounds share the same isorhamnetin aglycone and are attached to a hexose sugar at the 3-O position. The sole difference is the stereochemistry at the C4 position of the sugar: galactose (in the galactoside) has an axial hydroxyl group, while glucose (in the glucoside) has an equatorial hydroxyl group. This subtle distinction results in nearly identical physicochemical properties, such as molecular weight, UV absorbance, and overall polarity, making their separation by conventional chromatographic means a demanding task.

G cluster_isorhamnetin Isorhamnetin Aglycone cluster_glycosides Isomeric Glycosides cluster_sugars The Epimeric Difference I Isorhamnetin Gal Isorhamnetin-3-O-galactoside I->Gal + Galactose Glc Isorhamnetin-3-O-glucoside I->Glc + Glucose Galactose Galactose (C4-OH axial) Glucose Glucose (C4-OH equatorial) Galactose->Glucose C4 Epimers

Figure 1: A diagram illustrating the structural relationship between the isorhamnetin aglycone and its galactoside and glucoside forms, emphasizing the C4 epimeric nature of the sugar moieties as the key differentiator.

Comparative Chromatographic Methodologies

The successful resolution of these epimers is almost exclusively achieved through high-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UPLC). The choice between these techniques and the optimization of their parameters are critical for achieving baseline separation.

High-Performance Liquid Chromatography (HPLC)

For decades, reversed-phase HPLC (RP-HPLC) has been the cornerstone for the analysis of flavonoids. Achieving separation of these specific isomers requires meticulous method development.

Stationary Phase Considerations:

The most common choice for flavonoid separation is the C18 (octadecylsilyl) stationary phase, which separates compounds based on hydrophobicity. For these isomers, the subtle difference in the orientation of the C4 hydroxyl group can lead to minor differences in their interaction with the C18 chains. The equatorial hydroxyl of glucose may allow for a slightly more planar interaction with the stationary phase, potentially leading to a marginal increase in retention compared to the axial hydroxyl of galactose.

Mobile Phase Optimization: The Key to Resolution:

A gradient elution is almost always necessary. The mobile phase typically comprises an aqueous component (often acidified) and an organic modifier (acetonitrile or methanol).

  • Organic Modifier : Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to higher efficiency and lower backpressure) and often provides better peak shapes for phenolic compounds.

  • Acidification : The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is a critical step. This suppresses the ionization of the phenolic hydroxyl groups on the isorhamnetin core, resulting in sharper, more symmetrical peaks and improved reproducibility.

A Foundational HPLC Protocol:

While a universally perfect method does not exist, the following protocol serves as an excellent, well-reasoned starting point for method development.

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column providing a good balance of efficiency and backpressure. The long length enhances resolving power.
Mobile Phase A Water with 0.1% Formic AcidSuppresses analyte ionization for improved peak shape and consistent retention times.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic eluent. Maintaining the acid concentration ensures a stable pH throughout the gradient.
Gradient 10-40% B over 30-40 minutesA shallow, extended gradient is crucial to exploit the minor differences in polarity between the isomers.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm internal diameter column.
Column Temp. 30-40 °CElevated temperatures reduce mobile phase viscosity, improving efficiency and potentially altering selectivity.
Detection UV/DAD at ~254 nm and ~350 nmFlavonoids have characteristic absorbance maxima; monitoring multiple wavelengths aids in identification.

Table 1: A representative starting HPLC method for the separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over HPLC, utilizing columns packed with sub-2 µm particles. This leap in technology provides substantial benefits for challenging separations.

The UPLC Advantage for Isomer Resolution:

  • Superior Resolution: The dramatically increased plate count (efficiency) of UPLC columns results in much narrower peaks, allowing for the baseline resolution of compounds that would co-elute on an HPLC system.

  • Increased Speed: Analyses that might take 30-40 minutes on an HPLC can often be completed in under 10 minutes with UPLC, without sacrificing resolution.

  • Enhanced Sensitivity: The sharper, more concentrated peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting low-level analytes.

Comparative Performance Metrics:

FeatureConventional HPLC (5 µm)UPLC (<2 µm)
Peak Efficiency (N) LowerSignificantly Higher
Resolution (Rs) ModerateHigh to Excellent
Analysis Time Longer (e.g., 30+ min)Shorter (e.g., <10 min)
Solvent Consumption HigherLower
System Backpressure Lower (~100-200 bar)Higher (~400-1000 bar)

Table 2: A direct comparison of performance characteristics between HPLC and UPLC for the separation of closely related isomers.

Detailed Experimental Protocol: A Validated UPLC Method

This protocol provides a step-by-step methodology for a UPLC system, designed to serve as a self-validating and robust method for resolving the target analytes.

1. Preparation of Standards and Samples:

  • Stock Solutions: Accurately prepare individual stock solutions of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside (if available) at 1 mg/mL in methanol.

  • Working Standard: Prepare a mixed working standard containing both isomers at a final concentration of approximately 10 µg/mL by diluting the stock solutions with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation: For plant extracts, use a solid-phase extraction (SPE) clean-up step if the matrix is complex. Otherwise, perform a simple extraction with methanol, followed by filtration through a 0.22 µm syringe filter.

2. UPLC Instrumentation and Conditions:

  • Instrument: A UPLC system equipped with a binary pump, autosampler with a temperature-controlled tray, a column oven, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A high-efficiency C18 column, such as an Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v), filtered and degassed.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v), filtered and degassed.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 7.0 min: Linear gradient from 10% to 35% B

    • 7.0 - 7.5 min: Linear gradient from 35% to 95% B

    • 7.5 - 8.5 min: Hold at 95% B (column wash)

    • 8.5 - 9.0 min: Return to 10% B

    • 9.0 - 10.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-3 µL.

  • Detection Wavelength: 350 nm.

3. System Suitability and Validation:

  • Resolution: Inject the mixed working standard. The resolution (Rs) between the two isomer peaks should be greater than 1.5 for baseline separation.

  • Reproducibility: Perform at least five replicate injections of the working standard. The relative standard deviation (%RSD) for retention time and peak area should be less than 1% and 2%, respectively.

  • Peak Tailing: The tailing factor for each peak should be between 0.9 and 1.2.

G cluster_prep 1. Sample & Standard Prep cluster_uplc 2. UPLC Analysis cluster_data 3. Data Validation & Analysis Prep Prepare Standards & Extract Samples Filter Filter (0.22 µm) Prep->Filter Inject Inject into UPLC System Filter->Inject Separate Gradient Separation (BEH C18, 1.7 µm) Inject->Separate Detect PDA Detection (350 nm) Separate->Detect Validate Check System Suitability (Rs > 1.5, %RSD < 2%) Detect->Validate Quantify Integrate & Quantify Validate->Quantify

Figure 2: A comprehensive experimental workflow for the UPLC separation of Isorhamnetin-3-O-galactoside and Isorhamnetin-3-O-glucoside, from sample preparation to data validation.

Authoritative Grounding and Final Recommendations

The principles described are well-established in the field of chromatography. The use of acidified mobile phases to control the ionization of phenolic compounds is a standard practice supported by extensive literature. The superior resolving power of columns packed with sub-2 µm particles is a fundamental concept of modern liquid chromatography, as described by the van Deemter equation.

For unequivocal peak identification, especially in complex matrices like plant extracts, coupling the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF MS) is highly recommended. This allows for confirmation based not only on retention time but also on accurate mass and fragmentation patterns, providing the highest level of confidence in the analytical results.

Publish Comparison Guide: 1H and 13C NMR Spectral Data Validation for Isorhamnetin-3-O-galactoside

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Framework

The Validation Challenge

Isorhamnetin-3-O-galactoside (also known as Cacticin ) represents a specific analytical challenge in flavonoid chemistry. It is structurally isomeric with Isorhamnetin-3-O-glucoside and structurally analogous to Hyperoside (Quercetin-3-O-galactoside).

In drug development and phytochemical standardization, misidentification among these three is common due to:

  • Aglycone Similarity: Isorhamnetin differs from Quercetin only by a single methyl group at the 3'-position.

  • Sugar Moiety Similarity: Galactose and Glucose are epimers at C-4; their 1H NMR spectra overlap heavily in the 3.0–4.0 ppm region.

This guide provides a self-validating NMR protocol to definitively distinguish Isorhamnetin-3-O-galactoside from its closest alternatives without relying solely on mass spectrometry.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, the isolation and preparation workflow must be standardized.

Isolation & Purification Workflow
  • Extraction: 70% EtOH reflux (2h x 3).

  • Partitioning: Petroleum ether (removes lipids)

    
     Ethyl Acetate (removes aglycones) 
    
    
    
    n-Butanol (Target Fraction).
  • Purification: Polyamide column chromatography followed by Preparative HPLC (C18, MeOH/H2O + 0.1% Formic Acid).

NMR Sample Preparation
  • Solvent Choice: DMSO-d6 is the gold standard for flavonoids as it resolves the phenolic hydroxyl protons (12.0–9.0 ppm), which are exchangeable and often lost in MeOD.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (Standard).

Part 3: Spectral Validation Core

A. 1H NMR Interpretation (Diagnostic Signals)

The identification relies on three distinct spectral zones.[1]

Zone 1: The Aglycone (Isorhamnetin vs. Quercetin)

The presence of the methoxy group is the primary differentiator from Hyperoside.

  • Signal: Singlet (3H) at

    
     3.84 ppm .
    
  • Aromatic Region:

    • Ring A: Two doublets (J ~2.0 Hz) at

      
       6.20 (H-6) and 
      
      
      
      6.45 (H-8).
    • Ring B: An ABX system.

      • H-2':

        
         7.94 (d, J=2.0 Hz).
        
      • H-6':

        
         7.50 (dd, J=8.5, 2.0 Hz).
        
      • H-5':

        
         6.92 (d, J=8.5 Hz).
        
    • Note: In Hyperoside (Quercetin core), the methoxy singlet is absent.

Zone 2: The Sugar Anomeric Proton (Gal vs. Glc)

This is the critical differentiation point for the glycoside.

  • Isorhamnetin-3-O-galactoside: Anomeric H-1'' appears as a doublet at

    
     5.38 ppm .
    
  • Coupling Constant (

    
    ): 7.5–7.8 Hz .
    
    • Interpretation: This large coupling indicates a

      
      -linkage with diaxial H1-H2 relationship.
      
  • Distinction: While the Glucoside also has a large J (7-8 Hz), the Galactoside anomeric proton typically resonates slightly downfield compared to the Glucoside (

    
     5.38 vs 
    
    
    
    5.57 in some solvents, but overlap is risky). See Section C for the definitive C-4 distinction.
B. 13C NMR Interpretation
  • Aglycone Carbonyl (C-4):

    
     177.4 ppm.
    
  • Glycosylation Shift: The C-3 carbon shifts upfield to

    
     133.8 ppm  (compared to ~136 ppm in aglycone) due to the "glycosylation effect."
    
  • Methoxy Carbon:

    
     55.7 ppm (Definitive for Isorhamnetin).
    
C. Comparative Data Table (The "Alternative" Analysis)

This table objectively compares the product against its two primary "impostors."

FeatureIsorhamnetin-3-O-galactoside (Target)Isorhamnetin-3-O-glucoside (Alternative 1)Hyperoside (Quercetin-3-O-gal) (Alternative 2)
Aglycone IsorhamnetinIsorhamnetinQuercetin
3'-OMe Signal (1H) Singlet,

3.84
Singlet,

3.84
Absent
Anomeric H-1'' (1H)

5.38 (d, J=7.8 Hz)

5.45 (d, J=7.5 Hz)

5.37 (d, J=7.7 Hz)
Sugar C-4'' (13C)

68.0 ppm
(Axial OH)

70.0 ppm
(Equatorial OH)

68.0 ppm
Sugar C-6'' (13C)

60.2 ppm

61.0 ppm

60.2 ppm

Critical Insight: To distinguish Galactoside from Glucoside, look at C-4'' in 13C NMR . Galactose (axial OH at C4) resonates upfield (~68 ppm) compared to Glucose (~70 ppm).

Part 4: Advanced Validation (2D NMR Workflow)

For "Trustworthiness" (E-E-A-T), a simple 1D spectrum is insufficient for publication-quality validation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton at

      
       3.84 with carbon at 
      
      
      
      55.7 (Confirms OMe).
    • Correlate the anomeric proton (

      
       5.[2][3]38) with C-1'' (
      
      
      
      101.9).
  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Linkage Proof":

    • Key Correlation: Observe a cross-peak between the Sugar H-1'' (

      
       5.38)  and the Aglycone C-3 (
      
      
      
      133.8)
      .
    • Result: This definitively proves the sugar is attached at position 3, not 7 or 4'.

Part 5: Visualization & Logic Flows

Diagram 1: Structural Elucidation Workflow

This diagram illustrates the logical flow from crude extract to definitive structural assignment.

G Start Crude Sample (Unknown Flavonoid) Step1 1H NMR Screening (DMSO-d6) Start->Step1 Check1 Methoxy Singlet (d 3.84)? Step1->Check1 PathQ Quercetin Derivative (e.g., Hyperoside) Check1->PathQ No PathI Isorhamnetin Derivative Check1->PathI Yes Step2 Check Anomeric Proton (H-1'') Coupling PathI->Step2 Check2 J1,2 Value? Step2->Check2 Alpha Alpha-Linkage (Rhamnoside) J ~ 1.5 Hz Check2->Alpha Small J Beta Beta-Linkage (Glc/Gal) J > 7.0 Hz Check2->Beta Large J Step3 13C NMR Analysis (Sugar Region) Beta->Step3 Check3 C-4'' Shift? Step3->Check3 Glc Glucoside (C-4'' ~70 ppm) Check3->Glc Downfield Gal Galactoside (C-4'' ~68 ppm) Check3->Gal Upfield Final CONFIRMED: Isorhamnetin-3-O-galactoside Gal->Final

Caption: Logical decision tree for distinguishing Isorhamnetin-3-O-galactoside from isomeric glycosides.

Diagram 2: HMBC Correlation Validation

This diagram visualizes the critical heteronuclear correlations required to prove the connectivity.

HMBC cluster_legend Legend H1 H-1'' (Sugar) δ 5.38 C3 C-3 (Aglycone) δ 133.8 H1->C3 3J Correlation (Linkage Proof) OMe_H OMe Protons δ 3.84 C3_Prime C-3' (Aglycone) δ 147.2 OMe_H->C3_Prime 3J Correlation (Position Proof) key1 Proton Signal key2 Carbon Signal

Caption: Key HMBC correlations. Red dashed arrows indicate long-range coupling confirming linkage and substitution.

References

  • MDPI. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme Cascade. Molecules. Retrieved from [Link]

  • SpectraBase. (2025). Isorhamnetin 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • PubChem. (2025).[4] Isorhamnetin 3-galactoside Compound Summary. National Library of Medicine. Retrieved from [Link]

  • FooDB. (2010). Isorhamnetin 3-galactoside Chemical Profile. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Isorhamnetin-3-O-galactoside vs. Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Distinction

Isorhamnetin-3-O-galactoside (I3G) , also known as Cacticin , is a methylated flavonoid glycoside often isolated from Oenanthe javanica (Water Dropwort) and Opuntia ficus-indica. It is structurally distinct from Quercetin (the aglycone) due to two key modifications: methylation at the 3'-position (converting the catechol group to a methoxy-phenol) and galactosylation at the C3 position.

While Quercetin is the "Swiss Army Knife" of flavonoids—exhibiting broad-spectrum antioxidant and kinase-inhibitory activity—I3G displays enhanced specificity for vascular protection, particularly in anticoagulation and sepsis-related endothelial barrier integrity.

FeatureQuercetin (Aglycone)Isorhamnetin-3-O-galactoside (I3G)
Chemical State Aglycone (Hydrophobic)Glycoside (Hydrophilic/Amphiphilic)
3'-Position Hydroxyl (-OH)Methoxy (-OCH₃)
Primary Bioactivity Broad Antioxidant, Cytotoxic (Anticancer)Anticoagulant, Anti-sepsis (HMGB1 antagonist)
Bioavailability Low (Rapid Phase II metabolism)Moderate (Requires hydrolysis for absorption)
Key Target PI3K, MAPK, broad ROS scavengingThrombin, Factor Xa, HMGB1

Pharmacokinetics & Metabolism: The Bioavailability Paradox

Understanding the bioactivity requires analyzing how these compounds are processed. Quercetin is rapidly metabolized into methylated forms (including Isorhamnetin) and glucuronides. Conversely, dietary I3G acts as a "prodrug" carrier.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation relationship between Quercetin and I3G in the human body.

Metabolism cluster_0 Gut Lumen cluster_1 Enterocyte / Liver Q Quercetin (Aglycone) Iso Isorhamnetin (3'-O-methylquercetin) Q->Iso Methylation (COMT Enzyme) Phase2 Glucuronides/Sulfates (Circulating Metabolites) Q->Phase2 Direct Conjugation I3G Isorhamnetin-3-O-galactoside (Dietary Source) I3G->Iso Hydrolysis (LPH/Gut Microbiota) Iso->Phase2 Phase II Conjugation (UGT/SULT)

Figure 1: Metabolic conversion pathways. Note that Isorhamnetin is both a metabolite of Quercetin and the aglycone of I3G.

Comparative Bioactivity Analysis

A. Antioxidant Potency

Winner: Quercetin [1][2][3]

  • Mechanism: Direct Radical Scavenging (HAT/SET mechanisms).

  • Data: The presence of the catechol moiety (3',4'-dihydroxy) in Quercetin is critical for high antioxidant potential. In I3G, the 3'-O-methylation blocks one of these hydroxyls, and the 3-O-glycosylation sterically hinders the C ring.

  • Experimental Evidence: In DPPH assays, Quercetin typically exhibits an IC50 of ~3.0 µM, whereas Isorhamnetin derivatives show IC50 values >15-25 µM [1].[4]

B. Anticoagulant & Vascular Protection

Winner: Isorhamnetin-3-O-galactoside (I3G)

  • Mechanism: Direct inhibition of Thrombin and Factor Xa; HMGB1 antagonism.

  • Insight: Unlike Quercetin, which affects platelets broadly, I3G specifically targets the coagulation cascade. The 3'-methoxy group enhances interaction with the hydrophobic pockets of Thrombin, a trait absent in the highly polar Quercetin-3-O-galactoside (Hyperoside) or Quercetin aglycone [2].

  • Application: I3G is a superior candidate for sepsis-induced coagulopathy research.

C. Anti-Inflammatory Signaling (HMGB1/NF-κB)

Verdict: Context Dependent

  • Quercetin: Inhibits broad cytokines (TNF-α, IL-6) via MAPK/NF-κB.

  • I3G: Specifically blocks the HMGB1-mediated endothelial barrier disruption .[5] It prevents the release of High Mobility Group Box 1 (HMGB1), a late mediator of sepsis, and maintains VE-cadherin junctions more effectively than Quercetin in septic models [3].

Mechanistic Pathway: I3G in Sepsis

I3G exerts its unique vascular protective effects by interrupting the HMGB1 signaling loop.[6]

Signaling LPS LPS / Sepsis Stimuli HMGB1_Out Extracellular HMGB1 LPS->HMGB1_Out Stimulates Release TLR4 TLR4 / RAGE Receptor HMGB1_Out->TLR4 Binds Junctions VE-Cadherin (Endothelial Barrier) HMGB1_Out->Junctions Disrupts NFkB NF-κB (p65) TLR4->NFkB Activates Cytokines TNF-α, IL-1β Release NFkB->Cytokines Transcription I3G_Node Isorhamnetin-3-O-galactoside (Inhibitor) I3G_Node->HMGB1_Out Blocks Release I3G_Node->NFkB Inhibits Translocation I3G_Node->Junctions Preserves Integrity

Figure 2: I3G inhibition of HMGB1-mediated inflammatory signaling and endothelial barrier protection.

Experimental Protocols

To validate these differences in your lab, use the following distinct protocols.

Protocol A: HMGB1-Induced Endothelial Permeability (I3G Specificity)

Use this to demonstrate I3G's superior vascular protection compared to Quercetin.

  • Cell Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) to confluence on Transwell inserts (0.4 µm pore size).

  • Pre-treatment: Treat cells with I3G (1–10 µM) or Quercetin (1–10 µM) for 2 hours.

    • Note: Quercetin may show cytotoxicity >20 µM; I3G is generally tolerated higher.

  • Induction: Add recombinant HMGB1 (1 µg/mL) or LPS (100 ng/mL) for 16 hours.

  • Permeability Assay: Add FITC-dextran (1 mg/mL) to the upper chamber.

  • Measurement: Measure fluorescence in the lower chamber after 60 minutes.

    • Expected Result: I3G will significantly reduce dextran leakage (maintain barrier) compared to vehicle, often outperforming Quercetin in HMGB1-specific models.

Protocol B: Differential Cytotoxicity (MTT Assay)

Use this to demonstrate Quercetin's superior anticancer potential.

  • Seeding: Seed MCF-7 or HepG2 cells (5x10³ cells/well) in 96-well plates.

  • Treatment: Incubate with gradient concentrations (0–100 µM) of Quercetin and I3G for 48 hours.

  • Detection: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO.

  • Analysis: Calculate IC50.

    • Expected Result: Quercetin IC50 ≈ 20–40 µM; I3G IC50 > 50–80 µM. Quercetin is more potent at inducing apoptosis in cancer lines.

References

  • Study on the relation of structure and antioxidant activity of isorhamnetin, quercetin... Source: ResearchGate

  • Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside Source: Archives of Pharmacal Research

  • Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses Source: Journal of Cellular Biochemistry

  • Differential Effects of Quercetin and Two of Its Derivatives... in Inhibiting Proliferation Source: Journal of Agricultural and Food Chemistry

Sources

Differentiating Isorhamnetin-3-O-galactoside from Hyperoside in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating Isorhamnetin-3-O-galactoside from Hyperoside in Mass Spectrometry: A Mechanistic Guide

As a Senior Application Scientist specializing in targeted metabolomics and natural product characterization, I frequently encounter analytical bottlenecks when profiling complex botanical extracts (such as Oenanthe javanica or Hippophae rhamnoides). One of the most notorious challenges is differentiating isomeric or structurally analogous flavonol glycosides.

Isorhamnetin-3-O-galactoside and Hyperoside (Quercetin-3-O-galactoside) are two such compounds. Both exhibit potent antithrombotic and anti-inflammatory properties, and they frequently co-occur in the same plant matrices. While their intact precursor masses differ, their gas-phase fragmentation pathways converge on a shared, highly abundant product ion at m/z 300. Without a mechanistic understanding of why this convergence occurs, researchers risk cross-talk, false positives, and inaccurate quantitation during High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide deconstructs the gas-phase chemistry of these two compounds and provides a self-validating, step-by-step LC-MS/MS protocol to ensure unambiguous differentiation.

Structural and Physicochemical Profiling

Before optimizing mass spectrometer parameters, we must establish the structural baseline. Both compounds are flavonol 3-O-galactosides, but they differ in their aglycone core. Hyperoside is built on a quercetin core, whereas Isorhamnetin-3-O-galactoside features a 3'-methoxyquercetin (isorhamnetin) core.

Table 1: Physicochemical & Precursor Profiling

PropertyIsorhamnetin-3-O-galactosideHyperoside (Quercetin-3-O-galactoside)
Molecular Formula C₂₂H₂₂O₁₂C₂₁H₂₀O₁₂
Monoisotopic Mass 478.11 g/mol 464.09 g/mol
Precursor Ion [M-H]⁻ m/z 477.1m/z 463.1
Aglycone Base Isorhamnetin (m/z 315)Quercetin (m/z 301)
Sugar Moiety Galactose (162 Da)Galactose (162 Da)

Because both compounds possess acidic phenolic hydroxyl groups, they readily deprotonate. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the universal standard for their detection, offering superior signal-to-noise ratios compared to positive mode [1].

The m/z 300 Convergence Phenomenon (Mechanistic Deep Dive)

The analytical trap lies in the Multiple Reaction Monitoring (MRM) transitions. A novice method developer might select the most intense product ion for both compounds, which happens to be m/z 300. But how do two compounds with different precursor masses and different aglycones produce the exact same fragment mass? The causality is rooted in two distinct gas-phase cleavage mechanisms.

Hyperoside Fragmentation: When the [M-H]⁻ precursor of Hyperoside (m/z 463) enters the collision cell, the O-glycosidic bond undergoes two competing cleavages. The heterolytic cleavage loses a neutral galactose molecule (162 Da) to yield the even-electron quercetin aglycone [Y₀]⁻ at m/z 301. However, the homolytic cleavage—driven by the stability of the resulting highly conjugated radical—loses a galactosyl radical (163 Da), yielding the abundant aglycone radical anion [Y₀-H]•⁻ at m/z 300 [2].

Isorhamnetin-3-O-galactoside Fragmentation: The [M-H]⁻ precursor of Isorhamnetin-3-O-galactoside (m/z 477) first undergoes a standard heterolytic cleavage of the O-glycosidic bond, losing the neutral galactose (162 Da) to form the isorhamnetin aglycone [Y₀]⁻ at m/z 315. Because the 3'-methoxy group is highly labile under collision-induced dissociation (CID), this m/z 315 ion rapidly expels a methyl radical (•CH₃, 15 Da). This demethylation generates a stable radical anion at m/z 300 [3].

MS_Fragmentation cluster_Hyperoside Hyperoside (m/z 463) cluster_Isorhamnetin Isorhamnetin-3-O-galactoside (m/z 477) H_Prec Hyperoside [M-H]⁻ m/z 463 H_Agly Quercetin [Y₀]⁻ m/z 301 H_Prec->H_Agly -162 Da (Galactose) H_Rad Quercetin Radical[Y₀-H]•⁻ m/z 300 H_Prec->H_Rad -163 Da (Galactosyl•) H_Frag RDA Cleavage m/z 151 H_Agly->H_Frag RDA H_Rad->H_Frag RDA I_Prec Iso-3-O-gal [M-H]⁻ m/z 477 I_Agly Isorhamnetin[Y₀]⁻ m/z 315 I_Prec->I_Agly -162 Da (Galactose) I_Rad Demethylated [Y₀-CH₃]•⁻ m/z 300 I_Agly->I_Rad -15 Da (•CH₃) I_Frag RDA Cleavage m/z 151 I_Rad->I_Frag RDA

Fig 1: MS/MS fragmentation pathways highlighting the m/z 300 convergence.

Experimental Protocol: LC-MS/MS Workflow

To prevent false positives caused by the m/z 300 convergence, we must design a self-validating analytical system. This requires strict chromatographic separation prior to MS introduction and the use of orthogonal qualifier ions with specific collision energy (CE) staging [4].

Phase 1: Sample Preparation (Solid-Liquid Extraction)
  • Weigh 50 mg of lyophilized plant powder (e.g., Oenanthe javanica leaves) into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of extraction solvent (80% Methanol in LC-MS grade water, containing 0.1% Formic Acid to stabilize the phenolic hydroxyl groups).

  • Vortex for 2 minutes, followed by ultrasonication at 4°C for 15 minutes.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Chromatographic Separation

The causality behind choosing a sub-2-micron core-shell column is to achieve high peak capacity, ensuring that any potential isobaric interference is resolved before entering the mass spectrometer.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 1.9 µm) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0–0.5 min (10% B); 0.5–3.0 min (10% to 35% B); 3.0–4.0 min (35% to 90% B); 4.0–5.0 min (90% B); 5.1–7.0 min (10% B for re-equilibration).

Phase 3: Mass Spectrometry (MRM Optimization)

To create a self-validating method, we monitor two transitions per compound and calculate the ion ratio. If the qualifier-to-quantifier ratio deviates by more than ±20% from the analytical standard, the peak is flagged as impure.

Notice the causality in the Collision Energy (CE) settings in Table 2: Isorhamnetin-3-O-galactoside requires a significantly higher CE (35 eV) to drive the secondary demethylation step (m/z 315 → 300) compared to the primary glycosidic cleavage (20 eV).

Table 2: Optimized MRM Transitions & Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Hyperoside 463.1300.15025Quantifier
Hyperoside 463.1301.15020Qualifier
Isorhamnetin-3-O-galactoside 477.1315.15020Quantifier
Isorhamnetin-3-O-galactoside 477.1300.15035Qualifier

System Suitability Check: Always inject a double-blank (matrix without analytes) immediately following your highest calibration standard. Because flavonols are notoriously "sticky" and prone to adsorption on stainless steel capillaries, monitoring for carryover is a mandatory step for ensuring protocol trustworthiness.

References

  • Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Frontiers in Pharmacology (NIH PMC).[Link]

  • UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes. Chromatographia (NIH PMC).[Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules (MDPI).[Link]

  • Simultaneous Determination of Seven Components from Hawthorn Leaves Flavonoids in Rat Plasma by LC-MS/MS. Journal of Chromatographic Science.[Link]

Reference Standard Purity Assessment for Isorhamnetin-3-O-galactoside: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standard purity assessment for Isorhamnetin-3-O-galactoside Content Type: Publish Comparison Guide

Executive Summary: The Isomer Challenge

Isorhamnetin-3-O-galactoside (Cacticin; CAS: 6743-92-6) is a bioactive flavonoid glycoside critical to the development of anti-inflammatory and cardiovascular therapeutics. However, its validation as a reference standard presents a specific analytical failure point: The Isomer Trap.

Isorhamnetin-3-O-galactoside is a structural isomer of Isorhamnetin-3-O-glucoside .[1] These two compounds possess identical molecular weights (478.4 g/mol ) and identical MS/MS fragmentation patterns (m/z 477


 315). Standard purity assessments relying solely on low-resolution HPLC or Mass Spectrometry often fail to distinguish them, leading to "false high" purity values where the glucoside impurity is integrated as part of the main peak.

This guide compares the performance of Certified Reference Materials (CRMs) validated via Quantitative NMR (qNMR) against standard Reagent Grade alternatives validated via HPLC Area% .

Comparative Analysis: Performance & Reliability

The following table objectively compares the "Gold Standard" approach (qNMR + Orthogonal HPLC) used for high-quality reference standards against common market alternatives.

Table 1: Purity Assessment Methodologies Comparison
FeatureMethod A: qNMR (Absolute Quantification) Method B: HPLC-UV (Area %) Method C: LC-MS/MS
Primary Output Mass Fraction (w/w) . Absolute content of the specific molecule.Chromatographic Purity . Ratio of analyte signal to total signal.[2]Identity Confirmation . Sensitivity for trace detection.
Isomer Specificity High . Distinguishes Galactoside vs. Glucoside via anomeric proton shifts.Low to Medium . Depends entirely on column resolution; often co-elutes.Low . Parent and daughter ions are identical for isomers.
Impurity Blind Spots None (detects water, solvents, inorganic salts).High . "Invisible" to UV (water, salts, non-chromophores) = Overestimated purity.Medium . Matrix effects can suppress ionization.[3]
Traceability SI-Traceable . Linked directly to NIST/BIPM internal standards.Relative . Dependent on the assumed purity of a calibrator.Qualitative . Not suitable for primary assignment.
Verdict Required for Primary Reference Standards. Suitable for Routine QC only. Suitable for ID only.
Technical Deep Dive: The "Self-Validating" Protocols

To ensure scientific integrity, we present two orthogonal protocols. The qNMR Protocol establishes absolute mass balance, while the HPLC Specificity Protocol ensures isomeric purity.

Protocol A: Absolute Purity via 1H-qNMR

Rationale: qNMR is a primary ratio method. The signal intensity is directly proportional to the number of protons, independent of the chemical structure's UV absorption.

Materials:

  • Analyte: Isorhamnetin-3-O-galactoside (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 3,5-Dinitrobenzoic acid. Must be non-hygroscopic and have non-overlapping signals.

  • Solvent: DMSO-d6 (99.9 atom % D).

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a metrological microbalance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Dissolve in 0.75 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Instrument: 600 MHz NMR (min. 400 MHz).

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 30–60s) to ensure full relaxation.
    • Scans: 16–64 (for S/N > 300:1).

  • Processing: Phase and baseline correction (manual preferred).

  • Integration: Integrate the Anomeric Proton (H-1'') of the Galactose moiety (typically doublet at

    
     ~5.3-5.5 ppm) against the specific signal of the IS.
    
    • Note: The Glucoside anomeric proton typically resonates slightly downfield or upfield depending on solvent; verify resolution.

Calculation:



(Where I = Integral, N = Number of protons, M = Molar mass, m = Mass, P = Purity)
Protocol B: Isomer Separation via HPLC-UV

Rationale: Standard C18 gradients often fail to separate the Galactoside and Glucoside. This optimized method uses a specialized gradient to achieve baseline resolution.

Chromatographic Conditions:

  • Column: C18 High-Resolution Column (e.g., 150 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

  • Detection: UV at 360 nm (Flavonol Band I) and 254 nm.

Gradient Profile:

Time (min) %B Description
0.0 10 Initial equilibration
2.0 10 Isocratic hold
15.0 25 Shallow Gradient (Critical for Isomer Separation)
20.0 95 Wash

| 25.0 | 10 | Re-equilibration |

Expected Result:

  • Isorhamnetin-3-O-galactoside: Elutes first (approx. 11.2 min).

  • Isorhamnetin-3-O-glucoside: Elutes second (approx.[4] 11.8 min).[5]

  • Success Criterion: Resolution (

    
    ) > 1.5 between the two peaks.
    
Visualizing the Validation Logic

The following diagrams illustrate the decision process for selecting a reference standard and the structural logic behind the analytical separation.

Figure 1: Purity Assessment Decision Tree

Caption: A logical workflow for validating Isorhamnetin-3-O-galactoside, prioritizing qNMR for absolute content and HPLC for isomeric purity.

PurityWorkflow Start Reference Standard Candidate (Isorhamnetin-3-O-galactoside) qNMR Step 1: qNMR Analysis (Absolute Quantification) Start->qNMR MassBalance Result: Mass Fraction (w/w) (Detects Water, Solvents, Salts) qNMR->MassBalance HPLC Step 2: Orthogonal HPLC (Isomer Specificity) MassBalance->HPLC Separation Isomer Check: Galactoside vs. Glucoside HPLC->Separation Decision Are Impurities < Threshold? Separation->Decision Certified Pass: Certified Reference Material (Traceable & Specific) Decision->Certified Yes (Rs > 1.5) Reject Fail: Reagent Grade / Crude (Risk of False Data) Decision->Reject No (Co-elution)

Figure 2: The Isomer Trap (Structure & Separation)

Caption: Structural comparison showing the stereochemical difference (C4'-OH) that necessitates high-resolution chromatography.

IsomerStructure Gal Isorhamnetin-3-O-GALACTOSIDE (Axial C4'-OH) Elutes: ~11.2 min Method Separation Mechanism: Shallow Gradient C18 (Difference in Polarity/Shape) Gal->Method Glc Isorhamnetin-3-O-GLUCOSIDE (Equatorial C4'-OH) Elutes: ~11.8 min Glc->Method Risk Common Risk: Co-elution in fast gradients (False Purity) Method->Risk If unoptimized

Conclusion & Recommendations

For drug development and rigorous research, the "purity" on a label is insufficient without context.[6]

  • Choose qNMR-validated standards when calculating absolute potency, establishing dose-response curves, or performing PK/PD studies.

  • Demand Chromatograms that explicitly show the separation of the galactoside from the glucoside isomer.

  • Avoid "Reagent Grade" for quantitative work, as water content and inorganic salts (invisible to UV) can inflate apparent purity by 10-20%.

References
  • Schieber, A., et al. (2002). "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS."[7] Phytochemical Analysis. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH) PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12." [Link]

  • Chao, J., et al. (2021). "Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR." Journal of Analytical Methods in Chemistry. [Link]

Sources

Reproducibility of Isorhamnetin-3-O-galactoside (Cacticin) Extraction Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Challenge

Isorhamnetin-3-O-galactoside (I3G), often referred to as Cacticin , is a bioactive flavonoid glycoside with potent antithrombotic and anti-inflammatory properties. Unlike its aglycone (isorhamnetin), the glycoside moiety confers specific solubility and bioavailability profiles that are easily compromised by aggressive extraction techniques.

The primary challenge in I3G extraction is not merely yield, but stoichiometric integrity . Thermal degradation during Soxhlet extraction or hydrolysis during acidic treatments often converts I3G into isorhamnetin or other artifacts, leading to high batch-to-batch variability. This guide objectively compares extraction methodologies, establishing Ultrasound-Assisted Extraction (UAE) as the superior protocol for reproducibility and glycoside preservation.

Comparative Analysis of Extraction Methodologies

The following analysis synthesizes data from Oenanthe javanica and Opuntia ficus-indica processing. We evaluate three primary methods against the "Reproducibility Index"—a composite metric of yield consistency, glycoside stability, and solvent precision.

Table 1: Methodological Performance Matrix
FeatureSoxhlet Extraction Ultrasound-Assisted (UAE) Microwave-Assisted (MAE)
Mechanism Continuous thermal refluxAcoustic cavitation & mass transferDielectric heating & cell rupture
Thermal Stress High (80°C+ for 4-6 hours)Low to Moderate (Controlled <50°C)High (Rapid spikes possible)
Solvent Usage High (1:50 - 1:100 ratio)Moderate (1:20 - 1:30 ratio)Low (1:10 - 1:20 ratio)
Extraction Time 240 - 360 min30 - 45 min5 - 15 min
Yield (Crude) 4.9% - 12%7.5% - 15%8% - 14%
I3G Stability Poor (Risk of hydrolysis)Excellent Moderate (Hotspots risk)
Reproducibility Low (CV > 15%)High (CV < 5%) Moderate (CV ~ 8-10%)

Expert Insight: While MAE offers the fastest kinetics, the dielectric heating can create localized "hotspots" exceeding 100°C inside plant tissue, risking the cleavage of the galactose sugar unit. UAE provides the most consistent energy distribution, essential for maintaining the glycosidic bond.

The "Gold Standard" Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is designed as a self-validating system . It prioritizes the stability of the galactoside moiety over total crude mass.

Phase 1: Pre-Extraction Conditioning

Objective: Minimize enzymatic degradation (glycosidases) and standardize surface area.

  • Source Material: Oenanthe javanica (aerial parts) or Opuntia ficus-indica (cladodes).

  • Drying: Lyophilization (Freeze-drying) at -50°C is required. Avoid oven drying, which initiates thermal degradation.

  • Comminution: Grind to a fine powder; pass through a 40-60 mesh sieve.

    • Why? Particle sizes >60 mesh reduce solvent penetration; <40 mesh can cause emulsion issues during filtration.

Phase 2: Extraction Workflow

Objective: Maximize mass transfer while maintaining T < 50°C.

  • Solvent System: 70% Ethanol (v/v) in deionized water.

    • Note: Pure ethanol precipitates the glycoside; pure water extracts excess polysaccharides (pectin) which interfere with purification.

  • Ratio: 1:20 (w/v) – 1g powder to 20mL solvent.

  • Sonication:

    • Frequency: 40 kHz (Standard laboratory bath) or 20 kHz (Probe - Pulse mode only).

    • Power: 300W.

    • Temperature: Controlled at 45°C ± 2°C .

    • Duration: 30 minutes.[1][2][3]

  • Separation: Centrifuge at 4500 rpm for 10 min. Collect supernatant.

  • Re-extraction: Repeat step 3 with fresh solvent on the pellet once. Combine supernatants.

Phase 3: Purification & Enrichment

Objective: Remove chlorophyll and free sugars.

  • Concentration: Rotary evaporate at 40°C under reduced pressure to remove ethanol.

  • Lipid Removal: Partition aqueous residue with Petroleum Ether (3x). Discard the organic (top) layer containing chlorophyll/lipids.

  • Enrichment (SPE):

    • Load aqueous phase onto a Polyamide or C18 SPE cartridge .

    • Wash with water (removes sugars/acids).

    • Elute I3G with 40-60% Ethanol .

    • Validation: Spot check eluate on TLC or HPLC.

Workflow Visualization

ExtractionWorkflow cluster_Extraction Extraction Phase (UAE) cluster_Purification Purification Phase Start Raw Plant Material (O. javanica / Opuntia) Dry Lyophilization (-50°C, 24h) Start->Dry Grind Grinding & Sieving (40-60 Mesh) Dry->Grind Solvent Add Solvent 70% Ethanol (1:20 w/v) Grind->Solvent Sonicate Sonication 45°C, 40kHz, 30 min Solvent->Sonicate Centrifuge Centrifugation 4500 rpm, 10 min Sonicate->Centrifuge Centrifuge->Solvent Residue (Repeat 1x) Evap Rotary Evaporation Remove Ethanol (40°C) Centrifuge->Evap Supernatant Partition Liq-Liq Partition (Petroleum Ether wash) Evap->Partition SPE Solid Phase Extraction (Polyamide/C18) Partition->SPE Aqueous Phase Elute Elution (40-60% Ethanol) SPE->Elute Final Purified Isorhamnetin-3-O-galactoside Elute->Final

Figure 1: Optimized Ultrasound-Assisted Extraction (UAE) workflow for Isorhamnetin-3-O-galactoside.

Mechanistic Validation: Bioactivity Pathways

The reproducibility of the extraction is biologically validated by the compound's ability to modulate specific signaling pathways. I3G is distinct from its aglycone by its specific inhibition of Thrombin and Factor Xa, as well as its anti-inflammatory action via the HMGB1/NF-κB axis.

Key Signaling Nodes:
  • Antithrombotic: Direct inhibition of Thrombin and Factor Xa (FXa), reducing fibrin polymerization.

SignalingPathway cluster_Coagulation Coagulation Cascade cluster_Inflammation Inflammatory Pathway (Endothelium) I3G Isorhamnetin-3-O-galactoside (Cacticin) FXa Factor Xa I3G->FXa Inhibits Thrombin Thrombin I3G->Thrombin Inhibits HMGB1 HMGB1 Release I3G->HMGB1 Blocks Release NFkB NF-κB (p65) Phosphorylation I3G->NFkB Blocks Activation PAI1 PAI-1 Secretion I3G->PAI1 Suppresses FXa->Thrombin Fibrin Fibrin Polymerization Thrombin->Fibrin Clot Thrombus Formation Fibrin->Clot TLR4 TLR4 Receptor HMGB1->TLR4 TLR4->NFkB Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines NFkB->PAI1 Cytokines->Clot Promotes PAI1->Clot Stabilizes (Inhibits Fibrinolysis)

Figure 2: Pharmacological mechanism of I3G: Dual inhibition of coagulation factors and inflammatory cytokines.

References

  • Antunes-Ricardo, M., et al. (2018). "Supercritical CO2 enzyme hydrolysis as a pretreatment for the release of isorhamnetin conjugates from Opuntia ficus-indica (L.)". Journal of Supercritical Fluids.
  • Ku, S. K., et al. (2013). "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside". Food and Chemical Toxicology. Retrieved from [Link]

  • Soria, A. C., et al. (2024). "Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols from Tagetes erecta L. flowers". Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Lee, J., & Mitchell, A. E. (2011). "Quercetin and Isorhamnetin Glycosides in Onion (Allium cepa L.): Varietal Comparison, Physical Distribution". Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kim, B., et al. (2023). "Bioactive Compounds and In Vitro Antioxidant and Anticoccidial Activities of Opuntia ficus-indica Flower Extracts". Biomedicines.[4][5][6] Retrieved from [Link]

Sources

Structural Confirmation of Isorhamnetin-3-O-galactoside: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In natural product drug discovery, Isorhamnetin-3-O-galactoside (C₂₂H₂₂O₁₂) presents a classic structural elucidation challenge.[1][2][3] While Mass Spectrometry (MS) confirms the molecular weight (478.4 Da) and Nuclear Magnetic Resonance (NMR) identifies the aglycone core, distinguishing the sugar moiety—specifically differentiating galactose from glucose —remains a bottleneck.[3] These hexose isomers differ only by the stereochemistry at the C4 position (axial vs. equatorial hydroxyl), a subtlety that frequently collapses into overlapping signals in 1D NMR and is invisible to standard MS.[3]

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic methods, establishing SC-XRD as the non-negotiable "Gold Standard" for absolute structural confirmation.[1][2][3]

Comparative Analysis: XRD vs. NMR vs. MS

For a researcher holding a vial of purified flavonoid, the choice of analytical technique dictates the certainty of the result.[3] The following table contrasts the three primary methodologies for confirming Isorhamnetin-3-O-galactoside.

Table 1: Structural Elucidation Performance Matrix
FeatureMass Spectrometry (LC-MS/MS) NMR (1D & 2D) X-ray Crystallography (SC-XRD)
Primary Output Molecular Mass & FragmentationConnectivity & Chemical Environment3D Electron Density Map
Isomer Distinction Poor. Glucose and Galactose have identical mass (180.16 Da).[1][2][3] Requires complex ion-mobility or derivatization.[1][2][3]Moderate. Sugar proton signals (3.0–4.0 ppm) often overlap.[1][2][3] Requires high-field (600+ MHz) and NOESY/coupling constants (

) to resolve axial/equatorial H.
Definitive. Directly visualizes the spatial arrangement of atoms.[1][3] The C4-OH orientation is unambiguous.[1][2][3]
Sample State Solution / Gas PhaseSolution (Deuterated solvents)Solid State (Single Crystal)
Sample Requirement Micrograms (<0.1 mg)Milligrams (2–10 mg)Milligrams (5–20 mg) for crystal growth
Time to Result MinutesHours (Acquisition + Analysis)Days (Growth) + Hours (Collection/Solve)
Regulatory Status Supporting EvidenceStandard CharacterizationAbsolute Proof (Gold Standard)
The "Ambiguity Gap"

While NMR coupling constants (


 and 

) can theoretically distinguish glucose (large axial-axial coupling, ~9 Hz) from galactose (small axial-equatorial coupling, <4 Hz), solvent effects and signal broadening in flavonoid glycosides often obscure these peaks.[2][3] SC-XRD eliminates this ambiguity by providing the absolute configuration (Flack parameter).

Technical Workflow: From Powder to Structure[3]

The following diagram outlines the decision logic and experimental workflow for elevating a "tentative" identification to a "confirmed" structure.

G Start Purified Isorhamnetin-3-O-galactoside (>95% Purity) Step1 Initial Screen: LC-MS/MS (Confirm m/z 477 [M-H]-) Start->Step1 NMR High-Field NMR (600 MHz) 1H, 13C, HSQC, HMBC Step1->NMR Decision Is Sugar Stereochemistry Unambiguous? Ambiguity Ambiguous Sugar Region (3.2 - 3.8 ppm overlap) Decision->Ambiguity No (Common) Result Confirmed Structure: Galactose (C4-OH Axial) 3'-Methoxy Orientation Decision->Result Yes (Rare) NMR->Decision Cryst Crystallization Strategy (Slow Evaporation) Ambiguity->Cryst XRD SC-XRD Data Collection (Mo or Cu Source, 100 K) Cryst->XRD Solve Structure Solution (Direct Methods/ShelXT) XRD->Solve Solve->Result

Figure 1: Structural elucidation workflow highlighting the necessity of XRD when NMR data is ambiguous.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of flavonoid glycosides is the most critical step.[1][2] Unlike small inorganic salts, these molecules possess flexible sugar moieties and multiple hydrogen bond donors/acceptors, leading to polymorphism or solvate formation.[2][3]

Phase 1: Crystallization (The Slow Evaporation Method)

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Preparation: Dissolve 10–15 mg of Isorhamnetin-3-O-galactoside in a minimum volume of solvent.

    • Preferred Solvent System: Methanol:Water (80:20 v/v) or Ethanol:Water (70:30 v/v).[1][2][3] Pure methanol often yields rapid precipitation (powder) rather than crystals.[1][2][3]

  • Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean borosilicate glass vial (4 mL) to remove nucleation sites (dust).

  • Setup: Cover the vial with Parafilm®.[1] Pierce 3–5 small holes with a needle to control evaporation rate.[1][2][3]

  • Incubation: Store in a vibration-free, temperature-controlled environment (20°C).

    • Timeline: Crystals typically appear within 3–14 days.[1][2][3]

    • Observation: Look for yellow prisms or plates.[1][2][3] Avoid needle clusters (often twinned).[1][2][3]

Phase 2: X-ray Data Collection

Objective: Collect high-redundancy diffraction data.

  • Mounting: Select a single crystal under a polarizing microscope (look for sharp extinction).[1][3] Mount on a MiTeGen loop using cryo-oil (e.g., Paratone-N).[1][3]

  • Cooling: Immediately flash-cool to 100 K using a liquid nitrogen stream. This freezes thermal motion, particularly of the flexible sugar ring and the methyl group at the 3' position.[3]

  • Source Selection:

    • Cu Kα (λ = 1.54178 Å): Preferred for organic molecules (C, H, O) to maximize diffraction intensity and anomalous signal (if determining absolute configuration without heavy atoms).[3]

    • Mo Kα (λ = 0.71073 Å): Acceptable if crystals are large and strongly diffracting.[1][2][3]

  • Strategy: Collect a full sphere of data (360° rotation) to ensure high completeness (>99%) and redundancy.

Phase 3: Structure Refinement (The Proof)

The electron density map will reveal the specific diastereomer.

  • Galactose Marker: The Oxygen atom at C4 of the sugar ring will point axially (up/down relative to the ring plane).

  • Glucose Marker: The Oxygen atom at C4 would point equatorially (in the plane).

  • Isorhamnetin Marker: The methoxy group (-OCH₃) will be clearly defined at the 3' position of the B-ring, distinguishing it from Kaempferol (H) or Quercetin (OH).[1][2][3]

Data Interpretation & Validation

A successful XRD experiment validates the structure through specific crystallographic metrics. When publishing or reporting your results, ensure your dataset meets these criteria:

MetricTarget ValueSignificance
R₁ (R-factor) < 5.0% (0.05)Indicates excellent agreement between the model and observed data.
Resolution < 0.84 ÅAtomic resolution; required to see individual bond lengths clearly.[1]
Flack Parameter ~0.0 (with low su)Determines absolute configuration (D- vs L-sugar).[1][2][3] Essential for glycosides.[1][2][3]
Thermal Ellipsoids 50% ProbabilityVisual confirmation that atoms are well-ordered.[1][3]

Scientific Insight: In the crystal lattice, Isorhamnetin-3-O-galactoside typically forms extensive hydrogen-bonding networks involving the sugar hydroxyls and the 4-carbonyl/5-hydroxyl of the aglycone.[1][2][3] Water molecules are frequently incorporated into the lattice (solvates), acting as bridges between layers of flavonoids.[2][3] This "sandwich" stacking stabilizes the crystal and is a key feature to model during refinement.

References

  • PubChem. (2025).[1][2][3] Isorhamnetin 3-galactoside | C22H22O12.[1][2][3][4] National Library of Medicine.[1][2] [Link][1][2][3]

  • Gu, Y., et al. (2025).[2][3][5] Elucidating the isorhamnetin-3-O-glucoside-iNOS interaction via molecular dynamics and Hirshfeld surface analyses. PLOS ONE. [Link][1][2][3]

  • Phenol-Explorer. (2007).[1][2][3][4] Isorhamnetin 3-O-galactoside Compositional Data. [Link]

  • FooDB. (2010).[1][2][3] Compound: Isorhamnetin 3-galactoside. [Link][1][2][3][6]

  • Vasisht, K., et al. (2016).[2][3] Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Crystal Growth & Design. (Contextual reference for flavonoid crystallization protocols). [Link]

Sources

A Researcher's Guide to Inter-laboratory Comparison of Isorhamnetin-3-O-galactoside Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis, the accurate and reproducible quantification of specific compounds is paramount for ensuring product quality, safety, and efficacy. Isorhamnetin-3-O-galactoside, a flavonoid glycoside with significant biological activities, presents analytical challenges that necessitate robust and harmonized quantification methods across different laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Isorhamnetin-3-O-galactoside quantification, drawing upon established principles of analytical method validation and proficiency testing.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide will delve into the critical aspects of designing and executing an inter-laboratory study, from method selection and validation to data analysis and interpretation, ultimately fostering greater confidence and consistency in the measurement of this important phytochemical.

The Foundation: Method Validation and Standardization

Before embarking on an inter-laboratory comparison, it is imperative that the analytical method itself is thoroughly validated within a single laboratory. This initial step ensures that the method is fit for its intended purpose and provides a baseline for assessing inter-laboratory performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which includes evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[2][3][4]

Key Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] For Isorhamnetin-3-O-galactoside, this involves demonstrating separation from other structurally related flavonoids and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy can be assessed using a certified reference material or by spike recovery experiments.[5][6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[5][7]

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][8]

A standardized analytical method protocol is crucial for minimizing variability between laboratories. This protocol should provide detailed instructions on every aspect of the analysis to ensure uniformity in execution.[9]

Designing the Inter-laboratory Study

An inter-laboratory study, also known as a proficiency test, is a powerful tool for evaluating the performance of individual laboratories and the reproducibility of an analytical method.[10][11][12] The design of the study should be carefully planned to ensure that the results are statistically meaningful and provide valuable insights into the method's performance across different settings.

Core Components of an Inter-laboratory Study Design:

  • Recruitment of Participating Laboratories: A sufficient number of laboratories, often at least 10, should be recruited to ensure a representative and statistically robust dataset.[13] The participating laboratories should have the necessary equipment and expertise.[13]

  • Test Material Preparation and Distribution: A key element is the preparation of homogeneous and stable test materials.[9][14] The material should be well-characterized to ensure consistency across all distributed samples.[13] Proper storage and handling are critical to maintain sample integrity.[9]

  • Detailed Protocol and Reporting Instructions: A clear and comprehensive protocol outlining the entire analytical procedure must be provided to all participants.[15] This includes instructions for sample preparation, instrument parameters, and data reporting formats.

Illustrative Workflow for an Inter-laboratory Comparison Study

Interlaboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_followup Phase 4: Follow-up & Improvement A Define Study Objectives B Recruit Participating Laboratories A->B C Prepare & Characterize Homogeneous Test Material B->C D Develop Detailed Analytical Protocol C->D E Distribute Test Material & Protocol to Labs D->E F Laboratories Perform Analysis E->F G Labs Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Identify Outliers & Assess Variability H->I J Prepare & Distribute Final Report I->J K Participating Labs Review Performance J->K L Implement Corrective Actions if Necessary K->L

Caption: A flowchart outlining the key phases and steps involved in conducting an inter-laboratory comparison study.

Data Analysis and Performance Evaluation

The statistical analysis of the submitted data is a critical step in an inter-laboratory study. The primary goal is to assess the performance of each participating laboratory and to determine the overall reproducibility of the analytical method.

Statistical Tools and Performance Metrics:

  • Outlier Detection: Statistical tests such as Cochran's or Grubbs' tests are used to identify any anomalous data points that could skew the overall results.[9]

  • z-Scores: A widely used metric for evaluating laboratory performance in proficiency tests.[16] The z-score indicates how far a laboratory's result is from the assigned (reference) value, relative to the standard deviation of the study.[16]

    • Interpretation of z-Scores (according to ISO 13528:2022): [16]

      • |z| ≤ 2.0: Satisfactory performance.[17]

      • 2.0 < |z| < 3.0: Questionable performance (warning signal).[17]

      • |z| ≥ 3.0: Unsatisfactory performance (action signal).[17]

  • Repeatability and Reproducibility: These are key precision metrics determined from the inter-laboratory data.

    • Repeatability (sr): The standard deviation of test results obtained under the same conditions within a single laboratory.

    • Reproducibility (sR): The standard deviation of test results obtained under different conditions (different laboratories).

An unsatisfactory z-score should be viewed as an opportunity for improvement, prompting a thorough investigation into potential sources of error.[16]

Hypothetical Inter-laboratory Comparison Data for Isorhamnetin-3-O-galactoside

The following table presents a hypothetical dataset from an inter-laboratory study on the quantification of Isorhamnetin-3-O-galactoside in a standardized plant extract.

Laboratory IDReported Concentration (mg/g)Assigned Value (mg/g)Standard Deviation for Proficiency Assessment (σ)z-ScorePerformance Evaluation
Lab 015.255.000.300.83Satisfactory
Lab 024.955.000.30-0.17Satisfactory
Lab 035.505.000.301.67Satisfactory
Lab 044.605.000.30-1.33Satisfactory
Lab 055.855.000.302.83Questionable
Lab 065.105.000.300.33Satisfactory
Lab 074.205.000.30-2.67Questionable
Lab 086.055.000.303.50Unsatisfactory
Lab 095.305.000.301.00Satisfactory
Lab 104.805.000.30-0.67Satisfactory

Detailed Experimental Protocol: Quantification of Isorhamnetin-3-O-galactoside by HPLC-UV

This protocol provides a standardized method for the quantification of Isorhamnetin-3-O-galactoside in a plant extract, suitable for an inter-laboratory comparison study.

1. Sample Preparation (Hypothetical Plant Matrix)

  • Accurately weigh 200 mg of the homogenized and lyophilized plant material.[5]

  • Add 8 mL of 62.5% aqueous methanol and sonicate for 20 minutes.[5]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 15% B

    • 5-25 min: 15-35% B

    • 25-30 min: 35-15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 350 nm

3. Calibration Curve Preparation

  • Prepare a stock solution of Isorhamnetin-3-O-galactoside reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations of 0.31, 0.63, 1.25, 2.5, 5.0, 10.0, 12.5, and 25.0 µg/mL.[5]

  • Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

Logical Relationship of Key Study Components

Study_Components A Validated Analytical Method E Reliable & Reproducible Quantification Results A->E B Homogeneous Test Material B->E C Standardized Protocol C->E D Competent Laboratories D->E

Caption: The convergence of a validated method, homogeneous material, standardized protocol, and competent laboratories is essential for achieving reliable quantification results.

Conclusion

A well-designed and executed inter-laboratory comparison study is indispensable for establishing the reliability and reproducibility of methods for quantifying Isorhamnetin-3-O-galactoside. By adhering to international guidelines for method validation and proficiency testing, such as those from the ICH and ISO, the scientific community can enhance the quality and consistency of analytical data for this important flavonoid.[2][10][11] This, in turn, supports the development of safe and effective natural products and pharmaceuticals.

Participation in such studies not only provides an external assessment of a laboratory's performance but also fosters a culture of continuous improvement and collaboration within the scientific community.[18][19] Ultimately, the harmonization of analytical methods through inter-laboratory comparisons is a critical step towards ensuring the global comparability of research and quality control data for Isorhamnetin-3-O-galactoside.

References

  • Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • iTeh Standards. (2005, September 1). ISO 13528.
  • thecameronteam.com.
  • Eurachem. Understanding PT performance assessment.
  • iTeh Standards.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)
  • LGC Standards. Inter-Laboratory Analysis Program (ILAP) Program Protocol.
  • AOAC INTERN
  • BISFA.
  • ASTM International. (2013, January 15). Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method1.
  • Test Veritas. (2024, March 25).
  • Oxford Academic.
  • AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements.
  • SciSpace.
  • thecameronteam.com.
  • A2LA.
  • PMC.
  • VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMIN
  • Arabian Journal of Chemistry. Micro-titer plate assay for measurement of total phenolic and total flavonoid contents in medicinal plant extracts.
  • Fera Science. PROFICIENCY TESTING.
  • Research, Society and Development. (2022, February 13). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta.
  • Department of Industry Science and Resources. Proficiency testing services.
  • ZeptoMetrix. Analytical Proficiency Testing | NSI.
  • ASTM International.
  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. (2021, October 25).

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.